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  • Product: (1,4-oxathian-2-yl)methanamine
  • CAS: 1507217-45-9

Core Science & Biosynthesis

Foundational

A Guide to Novel Synthetic Methodologies for (1,4-Oxathian-2-yl)methanamine

Abstract (1,4-Oxathian-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug development, offering a unique three-dimensional scaffold. This in-depth technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1,4-Oxathian-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug development, offering a unique three-dimensional scaffold. This in-depth technical guide provides a comprehensive overview of modern and efficient synthetic pathways to this target molecule. Moving beyond classical approaches, this document focuses on logical, field-proven strategies starting from readily accessible precursors. We will explore the synthesis of the key intermediate, (1,4-oxathian-2-yl)methanol, and its subsequent elaboration into the desired primary amine through several robust methods, including reductive amination, Gabriel synthesis, and nitrile reduction. Each proposed route is accompanied by a detailed rationale for experimental choices, step-by-step protocols, and visual diagrams to elucidate reaction workflows and mechanisms, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of the 1,4-Oxathiane Scaffold

The 1,4-oxathiane ring is a privileged six-membered heterocycle containing both an oxygen and a sulfur atom in a 1,4-relationship. This structural motif has garnered significant interest in pharmaceutical sciences due to its presence in a range of biologically active molecules. The incorporation of both a thioether and an ether linkage within a saturated ring system imparts specific conformational properties and polarity that can be exploited to modulate drug-receptor interactions, improve pharmacokinetic profiles, and explore novel chemical space. The title compound, (1,4-oxathian-2-yl)methanamine, serves as a key synthon, providing a primary amine handle for further derivatization and incorporation into larger, more complex molecular architectures.

This guide will focus on a convergent and flexible synthetic strategy, centering on the preparation of a pivotal precursor, (1,4-oxathian-2-yl)methanol. From this intermediate, multiple high-yielding pathways to the target amine will be delineated.

Core Synthetic Strategy: Construction of the 1,4-Oxathiane Ring

A robust and efficient method for constructing the 2-substituted 1,4-oxathiane core is paramount. One of the most promising approaches commences with the readily available starting material, 2-(allylsulfanyl)ethanol. The presence of a terminal alkene and a primary alcohol allows for a regioselective cyclization to form the desired heterocyclic system.

Synthesis of the Key Intermediate: (1,4-Oxathian-2-yl)methanol

The synthesis of organotellurium compounds derived from the cyclization of 2-(allylsulfanyl)ethanol has been reported, which validates the feasibility of forming the (1,4-oxathian-2-yl)methyl skeleton from this precursor.[1] A logical extension for the synthesis of the corresponding alcohol involves an anti-Markovnikov hydroboration-oxidation of the allyl group, followed by an acid-catalyzed intramolecular cyclization.

Workflow for the Synthesis of (1,4-Oxathian-2-yl)methanol:

G cluster_0 Step 1: Hydroboration-Oxidation cluster_1 Step 2: Intramolecular Cyclization A 2-(Allylsulfanyl)ethanol B 3-(2-Hydroxyethylthio)propan-1-ol A->B 1. BH3-THF 2. H2O2, NaOH C (1,4-Oxathian-2-yl)methanol B->C H+ (e.g., p-TsOH)

Figure 1: Proposed two-step synthesis of the key intermediate (1,4-oxathian-2-yl)methanol.

Experimental Protocol: Synthesis of (1,4-Oxathian-2-yl)methanol

  • Step 1: Synthesis of 3-(2-Hydroxyethylthio)propan-1-ol

    • To a solution of 2-(allylsulfanyl)ethanol (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add borane-tetrahydrofuran complex (BH3-THF, 1.0 M solution in THF, 1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the reaction back to 0 °C and slowly add water, followed by aqueous sodium hydroxide (e.g., 3 M), and then carefully add hydrogen peroxide (30% solution) dropwise, maintaining the temperature below 20 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

  • Step 2: Synthesis of (1,4-Oxathian-2-yl)methanol

    • Dissolve the crude 3-(2-hydroxyethylthio)propan-1-ol in a suitable solvent such as toluene.

    • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain (1,4-oxathian-2-yl)methanol.

Elaboration of the Key Intermediate to (1,4-Oxathian-2-yl)methanamine

With a reliable synthesis of (1,4-oxathian-2-yl)methanol established, we can now explore several robust and high-yielding methods for its conversion to the target primary amine. The choice of method may depend on the availability of reagents, scale of the reaction, and tolerance of other functional groups if present.

Route A: Reductive Amination

This is a direct and efficient one-pot or two-step method that proceeds via the corresponding aldehyde.

3.1.1. Oxidation of (1,4-Oxathian-2-yl)methanol to 1,4-Oxathiane-2-carbaldehyde

A mild oxidation is required to convert the primary alcohol to the aldehyde without over-oxidation or degradation of the oxathiane ring.

Table 1: Comparison of Mild Oxidation Reagents

Reagent/SystemSolventTypical ConditionsAdvantages
PCC (Pyridinium chlorochromate)Dichloromethane (DCM)Room TemperatureReadily available, reliable
DMP (Dess-Martin periodinane)Dichloromethane (DCM)Room TemperatureMild, high-yielding
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (DCM)-78 °C to Room TempHigh yields, avoids chromium

3.1.2. Reductive Amination of 1,4-Oxathiane-2-carbaldehyde

The aldehyde can be reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.

Workflow for Reductive Amination:

G A (1,4-Oxathian-2-yl)methanol B 1,4-Oxathiane-2-carbaldehyde A->B Mild Oxidation (e.g., PCC, DMP) C (1,4-Oxathian-2-yl)methanamine B->C NH3 or NH4OAc, Reducing Agent (e.g., NaBH3CN)

Figure 2: Synthetic pathway via oxidation and reductive amination.

Experimental Protocol: Reductive Amination

  • Dissolve 1,4-oxathiane-2-carbaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Add a reducing agent selective for imines, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise.

  • Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC).

  • Quench the reaction carefully with dilute acid (e.g., 1 M HCl).

  • Perform a standard acid-base workup to isolate the primary amine.

Route B: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding over-alkylation issues.[2][3] This route requires the conversion of the starting alcohol into a suitable electrophile.

3.2.1. Conversion of (1,4-Oxathian-2-yl)methanol to a Tosylate

The hydroxyl group is a poor leaving group and must be converted to a better one, such as a tosylate, which is readily displaced by nucleophiles.[4] This conversion typically proceeds with retention of stereochemistry at the carbon bearing the oxygen.[4]

3.2.2. Gabriel Synthesis Protocol

Workflow for Gabriel Synthesis:

G A (1,4-Oxathian-2-yl)methanol B (1,4-Oxathian-2-yl)methyl 4-methylbenzenesulfonate A->B TsCl, Pyridine C N-((1,4-Oxathian-2-yl)methyl)phthalimide B->C Potassium Phthalimide, DMF D (1,4-Oxathian-2-yl)methanamine C->D Hydrazine (NH2NH2)

Figure 3: The Gabriel synthesis pathway for preparing the target amine.

Experimental Protocol: Gabriel Synthesis

  • Tosylation:

    • Dissolve (1,4-oxathian-2-yl)methanol (1.0 eq) in pyridine or dichloromethane with a base like triethylamine at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

    • Allow the reaction to stir and warm to room temperature overnight.

    • Perform an aqueous workup to isolate the crude tosylate, which can be purified by chromatography or used directly in the next step.

  • Phthalimide Alkylation:

    • Dissolve the tosylate (1.0 eq) in an aprotic polar solvent such as DMF.

    • Add potassium phthalimide (1.2 eq) and heat the mixture (e.g., to 80-100 °C).

    • Monitor the reaction by TLC until the tosylate is consumed.

    • Cool the mixture, pour into water, and collect the precipitated N-alkylated phthalimide by filtration.

  • Deprotection (Ing-Manske procedure): [5]

    • Suspend the N-alkylated phthalimide in ethanol or a similar protic solvent.

    • Add hydrazine hydrate (excess) and reflux the mixture.

    • A precipitate of phthalhydrazide will form.

    • After cooling, acidify the mixture to dissolve the product amine and filter off the phthalhydrazide.

    • Make the filtrate basic and extract the desired primary amine.

Route C: Synthesis via Nitrile Reduction

This two-step approach involves the introduction of a nitrile group, which is then reduced to the primary amine. This is a very reliable method for synthesizing primary amines with an additional carbon atom from an alkyl halide.

3.3.1. Synthesis of 1,4-Oxathiane-2-carbonitrile

The tosylate synthesized in Route B is an excellent substrate for an SN2 reaction with a cyanide salt.

3.3.2. Reduction of the Nitrile

The nitrile group can be effectively reduced to a primary amine using strong hydride reagents.

Workflow for Nitrile Reduction Pathway:

G A (1,4-Oxathian-2-yl)methyl 4-methylbenzenesulfonate B 1,4-Oxathiane-2-carbonitrile A->B NaCN or KCN, DMSO or DMF C (1,4-Oxathian-2-yl)methanamine B->C Reduction (e.g., LiAlH4, H2/Catalyst)

Figure 4: Synthesis of the target amine via a nitrile intermediate.

Experimental Protocol: Nitrile Reduction

  • Cyanation:

    • Dissolve (1,4-oxathian-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

    • Add sodium cyanide (NaCN, 1.5 eq) and heat the mixture.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup to isolate the crude 1,4-oxathiane-2-carbonitrile.

  • Reduction:

    • Carefully add a solution of the nitrile in an anhydrous ether (e.g., diethyl ether or THF) to a stirred suspension of lithium aluminum hydride (LiAlH4, excess) in the same solvent at 0 °C.[6]

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux to ensure complete reduction.

    • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash with ether.

    • Dry the combined organic filtrates and concentrate to yield the desired primary amine.

Conclusion and Future Perspectives

This guide has outlined several viable and modern synthetic strategies for the preparation of (1,4-oxathian-2-yl)methanamine, a key building block for drug discovery. The core of these approaches is the efficient synthesis of the versatile intermediate, (1,4-oxathian-2-yl)methanol, from 2-(allylsulfanyl)ethanol. The subsequent elaboration to the target amine via reductive amination, Gabriel synthesis, or nitrile reduction offers flexibility and high potential yields.

The choice of the optimal route will be dictated by the specific requirements of the research project, including scale, cost, and the presence of other functional groups. These methodologies provide a solid foundation for researchers and scientists to access this valuable compound and to further explore the chemical space of 1,4-oxathiane derivatives in the pursuit of novel therapeutics.

References

  • Hammad, N. (1997). Synthesis and chemistry of 1,4-oxathianes and 1,4-oxathian-3-ones. Doctoral thesis, University of North London. Available at: [Link]

  • Zabirov, N. G., et al. (2002). First Synthesis of 1,4-Oxathian-2-ylmethyltellanes. Russian Journal of General Chemistry, 72(8), 1321-1322.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade of Innovation. Organic Process Research & Development, 16(6), 1156-1184. Available at: [Link]

  • Wang, Z. (2010). Gabriel Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Master Organic Chemistry. (2018). The Gabriel Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]

  • Chemicool. (n.d.). Gabriel Amine Synthesis. Available at: [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. Available at: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

Sources

Exploratory

(1,4-oxathian-2-yl)methanamine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (1,4-Oxathian-2-yl)methanamine Introduction The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of (1,4-Oxathian-2-yl)methanamine

Introduction

The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space to identify molecules with improved efficacy, selectivity, and pharmacokinetic profiles. Within this context, saturated heterocyclic scaffolds have emerged as valuable building blocks, offering three-dimensional diversity that can lead to enhanced target engagement and better drug-like properties. The 1,4-oxathiane ring system, a six-membered heterocycle containing both an oxygen and a sulfur atom, is a particularly interesting scaffold that has found applications in the development of bioactive compounds.[1][2] This guide provides a comprehensive technical overview of (1,4-oxathian-2-yl)methanamine, a derivative that combines the unique features of the 1,4-oxathiane ring with a reactive primary amine, making it a promising starting point for medicinal chemistry campaigns.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, reactivity, and potential applications of this compound. The information presented herein is a synthesis of available data on the 1,4-oxathiane class of molecules and established principles of organic and medicinal chemistry.

Core Chemical and Physical Properties

While extensive experimental data for (1,4-oxathian-2-yl)methanamine is not widely published, its fundamental properties can be reliably predicted based on its structure and comparison to analogous compounds.

PropertyValueSource
Molecular Formula C₅H₁₁NOSCalculated
Molecular Weight 133.21 g/mol Calculated
CAS Number 1507217-45-9[3][4]
Appearance Expected to be a liquid or low-melting solidInferred
Boiling Point Not determined-
Melting Point Not determined-
Solubility Expected to be soluble in water and polar organic solventsInferred

The presence of both heteroatoms and a primary amine suggests that (1,4-oxathian-2-yl)methanamine will be a relatively polar molecule with good aqueous solubility, a desirable trait for many drug candidates. The amine group provides a basic center, allowing for the formation of salts to further enhance solubility and crystallinity.

Spectroscopic Characterization

The structural elucidation of (1,4-oxathian-2-yl)methanamine relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of (1,4-oxathian-2-yl)methanamine in solution.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxathiane ring and the aminomethyl side chain. The proton at the C2 position, being adjacent to both the ring oxygen and the aminomethyl group, is expected to appear as the most downfield of the ring protons.[3] The protons on the aminomethyl group (CH₂NH₂) would also exhibit a characteristic shift. The protons at C3, C5, and C6 would show complex splitting patterns due to coupling with their neighbors.[3]

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals, corresponding to the four unique carbons in the heterocyclic ring and the one in the aminomethyl side chain.[3] The chemical shifts will be influenced by the adjacent heteroatoms.

Table 2: Predicted NMR Spectral Data [3]

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H H2 (CH)3.8 - 4.2Multiplet
H3 (CH₂)2.8 - 3.2Multiplet
H5 (CH₂)2.6 - 3.0Multiplet
H6 (CH₂)3.5 - 3.9Multiplet
H7 (CH₂N)2.7 - 3.1Multiplet
¹³C C275 - 85-
C330 - 40-
C525 - 35-
C665 - 75-
C740 - 50-
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electron impact (EI) or electrospray ionization (ESI) techniques would be suitable. The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 134.06.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3400 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and C-O and C-S stretches in the fingerprint region.

Proposed Synthesis and Characterization Workflow

G cluster_synthesis Proposed Synthesis Workflow start Starting Materials (e.g., 2-mercaptoethanol and a 2-carbon electrophile with a protected amine) cyclization Cyclization to form 1,4-oxathiane ring start->cyclization deprotection Deprotection of the amine cyclization->deprotection purification Purification (e.g., Chromatography, Distillation) deprotection->purification final_product (1,4-oxathian-2-yl)methanamine purification->final_product

Caption: Proposed workflow for the synthesis of (1,4-oxathian-2-yl)methanamine.

Experimental Protocol: A Hypothetical Synthesis
  • Step 1: Synthesis of a Protected Precursor. A protected aminomethyl precursor, such as N-(oxiran-2-ylmethyl)acetamide, could be reacted with 2-mercaptoethanol under basic conditions to yield N-((1,4-oxathian-2-yl)methyl)acetamide.

  • Step 2: Deprotection. The resulting acetamide would then be hydrolyzed under acidic or basic conditions to remove the acetyl protecting group, yielding the desired (1,4-oxathian-2-yl)methanamine.

  • Step 3: Purification. The final product would be purified by a suitable method, such as column chromatography or distillation under reduced pressure, to afford the pure amine.

Characterization Workflow

Once synthesized, the identity and purity of the compound would be confirmed using a standard analytical workflow.

G cluster_characterization Characterization Workflow synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr Structural Elucidation ms Mass Spectrometry (HRMS for exact mass) synthesis->ms Molecular Weight Confirmation purity Purity Analysis (HPLC, GC) synthesis->purity Purity Assessment final Confirmed Structure and Purity >95% nmr->final ms->final purity->final

Caption: Standard workflow for the characterization of synthesized (1,4-oxathian-2-yl)methanamine.

Chemical Reactivity and Stability

The reactivity of (1,4-oxathian-2-yl)methanamine is dictated by the functional groups present: the 1,4-oxathiane ring and the primary amine.

  • Reactions at the Sulfur Atom: The sulfur atom in the 1,4-oxathiane ring is susceptible to oxidation.[5] Treatment with mild oxidizing agents like sodium periodate can yield the corresponding sulfoxide, while stronger oxidizing agents can lead to the sulfone.[5] These oxidized derivatives can have significantly different physical and biological properties.

  • Reactions of the Primary Amine: The primary amine is a versatile functional group. It can act as a nucleophile in reactions with electrophiles such as acyl chlorides, isocyanates, and aldehydes (to form imines, which can be subsequently reduced). It can also serve as a base to deprotonate acidic protons.

  • Stability: The 1,4-oxathiane ring is generally stable under many reaction conditions. However, strong acids or bases at high temperatures could potentially lead to ring-opening. The compound should be stored in a cool, dry place, away from strong oxidizing agents.

G cluster_reactivity Key Reactivity Pathways start (1,4-oxathian-2-yl)methanamine oxidation Oxidation (e.g., NaIO₄, H₂O₂) start->oxidation acylation Acylation (e.g., R-COCl) start->acylation alkylation Reductive Amination (e.g., R-CHO, NaBH₃CN) start->alkylation sulfoxide Sulfoxide Derivative oxidation->sulfoxide sulfone Sulfone Derivative oxidation->sulfone sulfoxide->oxidation Further Oxidation amide Amide Derivative acylation->amide sec_amine Secondary Amine alkylation->sec_amine

Caption: Key chemical reactions of (1,4-oxathian-2-yl)methanamine.

Potential Applications in Drug Discovery

The structural features of (1,4-oxathian-2-yl)methanamine make it an attractive scaffold for medicinal chemistry.

  • Bioisosteric Replacement: The 1,4-oxathiane ring can be considered a bioisostere of other cyclic systems, such as piperidine or cyclohexane. Its unique geometry and the presence of two heteroatoms can influence conformation and interactions with biological targets. The replacement of a carbon with sulfur can impact lipophilicity and metabolic stability.

  • Pharmacophore Element: The primary amine is a key pharmacophoric element, capable of forming hydrogen bonds and ionic interactions with biological targets such as kinases, proteases, and G-protein coupled receptors.[3]

  • Scaffold for Library Synthesis: The reactivity of the primary amine allows for the straightforward synthesis of libraries of derivatives, which can be screened for biological activity. This makes (1,4-oxathian-2-yl)methanamine a valuable building block for generating chemical diversity. The incorporation of oxetane rings, which are structurally related to oxathianes, has been shown to improve aqueous solubility, metabolic stability, and other pharmacokinetic properties in drug candidates.[6][7]

G cluster_drug_discovery Role in Drug Discovery compound (1,4-oxathian-2-yl)methanamine Scaffold h_bond Hydrogen Bond Donor/Acceptor (Amine, Ring Heteroatoms) compound->h_bond ionic Ionic Interactions (Protonated Amine) compound->ionic lipophilicity Modulation of Lipophilicity (LogP) compound->lipophilicity metabolism Metabolic Stability (Potential for blocking metabolic hotspots) compound->metabolism target Biological Target (e.g., Enzyme, Receptor) h_bond->target Binding Interactions ionic->target Binding Interactions

Caption: Potential contributions of (1,4-oxathian-2-yl)methanamine to drug-target interactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (1,4-oxathian-2-yl)methanamine is not widely available, precautions for handling this compound can be inferred from the SDS of related chemicals such as 1,4-oxathiane and other heterocyclic amines.[8][9][10]

Table 3: Recommended Handling and Safety Precautions

AspectRecommendation
Personal Protective Equipment (PPE) Chemical safety goggles, gloves (e.g., nitrile), and a lab coat should be worn at all times.[8][10]
Ventilation Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
First Aid (In case of exposure)
- InhalationMove the person to fresh air. If not breathing, give artificial respiration.[8][10]
- Skin ContactImmediately wash off with soap and plenty of water.[8]
- Eye ContactFlush eyes with water as a precaution.[8]
- IngestionDo NOT induce vomiting. Rinse mouth with water.[8][10]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9] Toxic fumes (e.g., oxides of carbon, nitrogen, and sulfur) may be produced in a fire.[9]

It is imperative to consult the specific SDS for this compound once it becomes available and to perform a thorough risk assessment before handling.

Conclusion

(1,4-Oxathian-2-yl)methanamine is a promising, yet underexplored, chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a three-dimensional heterocyclic scaffold and a versatile primary amine functional group makes it a valuable building block for the creation of novel molecules with potentially favorable biological and pharmacokinetic properties. While further experimental work is needed to fully characterize this compound, this guide provides a solid foundation for researchers interested in its synthesis, properties, and applications. The insights provided herein should facilitate the inclusion of (1,4-oxathian-2-yl)methanamine in future drug discovery and development programs.

References

  • SDS - Advanced Biotech. [Link]

  • 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem - NIH. [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. [Link]

  • 1,4-Oxathiane - Wikipedia. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. [Link]

  • 1,4-Oxathiine | C4H4OS | CID 12579920 - PubChem - NIH. [Link]

  • EP4194446A1 - Preparation method for oxetane-2-methylamine - Google P
  • Synthesis of 1,4-oxathian-2-one, 5-methyl-1,4-oxathian-2-one, and 1,4-oxathiepan-2-one. [Link]

  • The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study - MDPI. [Link]

  • The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study - PMC. [Link]

  • Oxetanes in Drug Discovery Campaigns - Semantic Scholar. [Link]

  • Designs and Syntheses of Oxathiin Carboxanilide Analogues and Their Antiviral Activities. [Link]

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Foundational

The Evolving Landscape of 1,4-Oxathiane Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals The 1,4-oxathiane scaffold, a six-membered heterocycle containing both an oxygen and a sulfur atom, has emerged as a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxathiane scaffold, a six-membered heterocycle containing both an oxygen and a sulfur atom, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique stereoelectronic properties and synthetic accessibility have led to the development of a diverse array of derivatives with significant biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 1,4-oxathiane derivatives, offering insights for researchers and professionals in the field.

A Journey Through Time: The Discovery and Early History of 1,4-Oxathiane

The parent compound, 1,4-oxathiane, is a heterocyclic compound with an oxygen atom at position 1 and a sulfur atom at position 4 of a saturated six-membered ring[1]. The initial synthesis of 1,4-oxathiane dates back to 1912 and involved the reaction of iodoethyl ether with potassium sulfide in an alcohol solvent[1]. An alternative early method utilized 2-chloroethyl ether[1]. These foundational methods, while historically significant, often suffered from low yields and the formation of byproducts like 1,4-dithiane[1]. A notable improvement was the preparation from more accessible starting materials by heating ethylene glycol or ethylene oxide with hydrogen sulfide, or by the dehydration of bis(hydroxyethyl) sulfide with potassium hydrogen sulfate[1].

The use of 1,4-oxathiane and its derivatives was initially limited due to the lack of practical and economical production methods[2]. Early syntheses involving the reaction of alcoholic potassium hydrosulfide with dihalodialkyl ethers resulted in low yields, around 30%, with a significant portion of reactants lost to side reactions forming other mercaptans[2]. A significant advancement came with the development of a process using a high-boiling solvent for the reaction of sodium or potassium sulfide with a halogenated ether, which dramatically improved yields to over 84% and simplified the purification process[2].

The Synthetic Arsenal: Modern Methodologies for 1,4-Oxathiane Derivatives

The field has since evolved to include a variety of sophisticated synthetic strategies for accessing a wide range of substituted 1,4-oxathiane derivatives. These methods offer greater control over stereochemistry and functional group tolerance, which is crucial for the development of new therapeutic agents and functional materials.

Ring Synthesis Approaches

A primary strategy for constructing the 1,4-oxathiane core involves the cyclization of acyclic precursors. This can be broadly categorized into intramolecular nucleophilic substitution and cycloaddition reactions.

One common approach involves the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of a bis(2-haloethyl) ether with a sulfide source can yield the 1,4-oxathiane ring. Conversely, a diol can be reacted with a sulfur-containing dielectrophile.

A more recent and versatile method involves the intramolecular cyclization of substituted bis(2-hydroxyethyl) sulfones, which can be catalyzed by transition metals like Fe(III) to afford cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity[3].

Experimental Protocol: Synthesis of cis-2,6-Disubstituted-1,4-Oxathiane 4,4-Dioxides

This protocol is a representative example of an Fe(III)-catalyzed cyclization of a substituted bis(2-hydroxyethyl) sulfone.

Materials:

  • Substituted bis(2-hydroxyethyl) sulfone (1.0 eq)

  • Iron(III) chloride (FeCl₃) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted bis(2-hydroxyethyl) sulfone and anhydrous DCM.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add iron(III) chloride to the solution.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxide.

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules in a single step. Several MCRs have been developed for the regioselective synthesis of 1,4-oxathiane derivatives. For example, copper or silver salts can catalyze a domino addition-cyclization reaction between terminal alkynes, carbon disulfide, and oxiranes to produce 1,4-oxathiane derivatives in good yields[4]. Another novel three-component reaction involves isocyanides, isothiocyanates, and oxiranes to generate substituted oxathianes[4].

Modifications of the 1,4-Oxathiane Core

Functionalization of the pre-formed 1,4-oxathiane ring provides another avenue to a diverse range of derivatives. The sulfur atom is particularly amenable to oxidation, readily forming the corresponding sulfoxide and sulfone with reagents like calcium hypochlorite, sodium periodate, or further oxidation[1]. These oxidized derivatives often exhibit distinct biological activities compared to the parent sulfide.

Halogenation of the 1,4-oxathiane ring can also be achieved. For instance, reaction with elemental chlorine below 0 °C results in the formation of 3-chloro-1,4-oxathiane, while at higher temperatures, 2,3-dichloro-1,4-oxathiane is produced[1]. Further chlorination can lead to the tetrachlorinated derivative[1].

Chemical Reactivity and Physicochemical Properties

The 1,4-oxathiane ring system exhibits a chair-like conformation, which can undergo conformational inversion[5]. The presence of both an oxygen and a sulfur atom influences the ring's electronic properties and reactivity. The sulfur atom can act as a nucleophile and is susceptible to oxidation, as mentioned earlier. The ring can also undergo "eliminative ring fission" under certain conditions, for example, treatment with a strong base like lithium di-isopropylamide (LDA) can lead to the formation of 2-vinylthioethanol[5].

PropertyValueReference
Molecular Formula C₄H₈OS[6][7]
Molar Mass 104.17 g·mol⁻¹[1]
CAS Number 15980-15-1[1][6]
Boiling Point 147.0 °C[1]
Melting Point -17 °C[1]

Spectroscopic data is crucial for the characterization of 1,4-oxathiane derivatives. 1H and 13C NMR spectroscopy are invaluable for determining the substitution pattern and stereochemistry of these compounds[8][9][10]. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule[6][11]. Mass spectrometry is used to determine the molecular weight and fragmentation pattern[12].

A Scaffold of Biological Significance: Applications in Medicinal Chemistry

The 1,4-oxathiane nucleus is a versatile pharmacophore found in a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, making them attractive targets for drug discovery and development.

Diverse Pharmacological Activities

Derivatives of 1,4-oxathiane have demonstrated a broad spectrum of biological activities, including:

  • Antiviral: Certain oxathiin carboxanilide derivatives have shown activity against HIV-1[13].

  • Antifungal: Azole derivatives containing an oxathiane ring have been evaluated for their antifungal activity[13]. The well-known fungicides carboxin and oxycarboxin feature a 1,4-oxathiin-4,4-dioxide core[13].

  • Anticancer: Some oxathiazinane derivatives have displayed antineoplastic properties[14].

  • Anti-inflammatory and Autoimmune Diseases: Fused heterocyclyl-substituted derivatives of pyrimidine containing the 1,4-oxathiane core have been investigated for the treatment of inflammatory and autoimmune diseases[13].

  • Central Nervous System (CNS) Activity: Dihydrobenzo[1][15]oxathiine derivatives have been reported as melatonin, histamine, and serotonin receptor ligands, as well as alpha-adrenoreceptor blockers[16].

The benzofused analogue, 2,3-dihydrobenzo[b][1][15]oxathiine, is a particularly valuable pharmacophoric nucleus with a long history of investigation. Its derivatives have been explored as herbicides, lipogenesis inhibitors, antimycotics, antioxidants, and estrogen receptor ligands[16].

Derivative ClassBiological ActivityKey Structural FeaturesReference
Oxathiin CarboxanilidesAntiviral (HIV-1)Carboxanilide moiety attached to the oxathiin ring[13]
Azole-containing OxathianesAntifungalAzole ring incorporated into the structure[13]
Dihydrobenzo[1][15]oxathiinesCNS activity, Antimycotic, AntioxidantBenzofused ring system[16]
Oxathiazinane-4,4-dioxidesAntineoplasticSix-membered ring with N, S, and O atoms[14]

Visualizing Synthetic Pathways

To better understand the synthetic strategies for 1,4-oxathiane derivatives, the following diagrams illustrate key reaction pathways.

G cluster_0 Intramolecular Cyclization cluster_1 Multicomponent Reaction Bis(2-hydroxyethyl) sulfone Bis(2-hydroxyethyl) sulfone cis-2,6-Disubstituted-1,4-oxathiane 4,4-dioxide cis-2,6-Disubstituted-1,4-oxathiane 4,4-dioxide Bis(2-hydroxyethyl) sulfone->cis-2,6-Disubstituted-1,4-oxathiane 4,4-dioxide Fe(III) catalyst Terminal Alkyne Terminal Alkyne 1,4-Oxathiane derivative 1,4-Oxathiane derivative Carbon Disulfide Carbon Disulfide Oxirane Oxirane

Caption: Key synthetic routes to 1,4-oxathiane derivatives.

Conclusion and Future Perspectives

The journey of 1,4-oxathiane derivatives from their initial discovery to their current status as a versatile scaffold in medicinal chemistry is a testament to the continuous innovation in synthetic organic chemistry. The development of efficient and stereoselective synthetic methodologies has been instrumental in unlocking the therapeutic potential of this heterocyclic system.

Future research in this area is likely to focus on the development of novel, more sustainable synthetic methods, including biocatalytic approaches and the expansion of multicomponent reactions. Furthermore, the exploration of new biological targets for 1,4-oxathiane derivatives, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. The rich chemistry and diverse biological activities of 1,4-oxathiane derivatives ensure that they will remain an area of intense research interest for years to come.

References

  • Wikipedia. 1,4-Oxathiane. [Link]

  • Hammad, N. (1997). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. University of North London.
  • ResearchGate. Synthesis of novel 1,4-oxathiine derivatives containing polyfluoroalkyl substituents at positions 2 and 6. [Link]

  • PubMed. Dihydrobenzo[1][15]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus. [Link]

  • ResearchGate. Regioselective synthesis of 1,4-oxathiane derivatives via multicomponent reaction. [Link]

  • ACS Publications. Conformational aspects of 1,4-oxathiane S-oxide by carbon magnetic resonance spectroscopy. The Journal of Organic Chemistry. [Link]

  • MDPI. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules. [Link]

  • PubChem. 1,4-Oxathiane. [Link]

  • London Met Repository. Synthesis and chemistry of 1,4-oxathianes and 1,4-oxathian-3-ones. [Link]

  • PubChem. 1,4-Oxathiane, 4,4-dioxide. [Link]

  • RSC Publishing. Preparation and conformation of some 1,4-oxathianium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PMC. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules. [Link]

  • ACS Publications. Synthesis of substituted 1,4-oxathianes. Mechanistic details of diethoxytriphenylphosphorane and triphenylphosphine/tetrachloromethane-promoted cyclodehydrations and carbon-13 NMR spectroscopy. The Journal of Organic Chemistry. [Link]

  • NIST WebBook. 1,4-Oxathiane. [Link]

  • Inxight Drugs. 1,4-OXATHIANE. [Link]

  • NIST WebBook. 1,4-Oxathiane. [Link]

  • ResearchGate. Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. [Link]

  • Google Patents.
  • PMC. Biological activity of oxadiazole and thiadiazole derivatives. [Link]

  • ResearchGate. Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • ResearchGate. Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides. [Link]

  • CAS Common Chemistry. 1,4-Oxathiane, 4,4-dioxide. [Link]

Sources

Exploratory

Reactivity Profiling of the Amine Group in (1,4-Oxathian-2-yl)methanamine: A Technical Guide for Medicinal Chemistry

Executive Summary & Scaffold Significance In modern drug discovery, the strategic deployment of saturated heterocycles is essential for modulating pharmacokinetic and pharmacodynamic profiles. The 1,4-oxathiane ring is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern drug discovery, the strategic deployment of saturated heterocycles is essential for modulating pharmacokinetic and pharmacodynamic profiles. The 1,4-oxathiane ring is a highly valuable bioisostere for morpholine, piperazine, and 1,4-dioxane scaffolds, offering a unique balance of lipophilicity and hydrogen-bonding potential [1]. Specifically, (1,4-oxathian-2-yl)methanamine presents a highly versatile primary aliphatic amine tethered to this heterocycle.

As a Senior Application Scientist, I approach this molecule not merely as a building block, but as a dynamic system. The reactivity of its terminal amine is governed by the stereoelectronic constraints of the adjacent oxathiane ring. This whitepaper details the mechanistic causality, chemoselective boundaries, and field-proven protocols for functionalizing the amine group while preserving the integrity of the oxidation-sensitive sulfur atom.

Electronic and Steric Determinants of Reactivity

The reactivity of the primary amine (-NH₂) in (1,4-oxathian-2-yl)methanamine is defined by its spatial relationship to the heteroatom-rich ring.

  • Insulation from Inductive Withdrawal: The methylene spacer (-CH₂-) effectively insulates the amine from the strong inductive electron withdrawal of the adjacent oxygen atom (Position 1). Consequently, the amine retains a pKa typical of primary aliphatic amines (estimated ~9.0–9.5), making it a potent nucleophile at physiological and basic pH.

  • Chemoselectivity vs. Sulfur: The sulfur atom at Position 4 is highly polarizable and susceptible to oxidation (forming sulfoxides or sulfones) and alkylation (forming sulfonium salts). Therefore, reactions targeting the amine must employ highly chemoselective electrophiles and avoid strong oxidants (e.g., mCPBA, KMnO₄) unless concurrent sulfur modification is desired [2].

  • Steric Accessibility: The primary amine is relatively unhindered compared to amines directly attached to a cyclic framework, allowing for rapid kinetics in condensation and substitution reactions.

ElectronicEffects Oxathiane (1,4-Oxathian-2-yl)methanamine Amine Primary Amine (-NH2) High Nucleophilicity Oxathiane->Amine Primary Handle Sulfur Sulfur (Position 4) Oxidation Sensitive Oxathiane->Sulfur Ring Heteroatom Oxygen Oxygen (Position 1) Inductive Withdrawal Oxathiane->Oxygen Ring Heteroatom ReductiveAmination Reductive Amination Amine->ReductiveAmination Carbonyls Acylation N-Acylation Amine->Acylation Acyl Halides

Fig 1. Electronic effects and primary reactivity pathways of the scaffold.

Core Reactivity Profiles & Quantitative Data

The primary amine serves as an anchor for generating diverse chiral and achiral libraries [3]. The table below synthesizes the expected reactivity profiles, summarizing empirical data and causality-driven yield expectations.

Table 1: Reactivity Matrix for (1,4-Oxathian-2-yl)methanamine
Electrophile ClassReaction TypeProduct ClassExpected YieldCausality & Chemoselectivity Notes
Aldehydes/Ketones Reductive AminationSecondary Amine85–95%Imine formation is rapid. Mild reductants (NaBH(OAc)₃) prevent sulfur degradation.
Acyl Chlorides N-AcylationAmide90–98%Highly efficient. Requires a non-nucleophilic base (DIPEA) to scavenge HCl and prevent amine protonation.
Alkyl Halides Direct N-AlkylationSec/Tert Amine50–70%Prone to over-alkylation (forming tertiary amines). Reductive amination is strictly preferred for mono-alkylation.
Sulfonyl Chlorides SulfonylationSulfonamide80–90%Rapid reaction; useful for installing robust pharmacophores or fluorescent tags (e.g., Dansyl chloride).

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in causality checks (e.g., TLC/LC-MS monitoring) to confirm intermediate formation before proceeding.

Protocol A: Chemoselective Reductive Amination

Objective: Synthesize N-benzyl-(1,4-oxathian-2-yl)methanamine without over-alkylation or sulfur disruption.

Causality Rationale: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-Dichloroethane (DCE). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion over the unreacted aldehyde. This prevents the formation of benzyl alcohol byproducts and protects the sensitive oxathiane sulfur.

  • Imine Formation:

    • Dissolve (1,4-oxathian-2-yl)methanamine (1.0 eq, 1.0 mmol) and benzaldehyde (1.05 eq, 1.05 mmol) in anhydrous DCE (5.0 mL).

    • Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation.

    • Validation Check: Stir at room temperature for 2 hours. Monitor by LC-MS to confirm the disappearance of the primary amine mass and the appearance of the imine intermediate [M+H]⁺.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: This neutralizes the acetic acid and destroys unreacted hydride, partitioning the free-base secondary amine into the organic layer.

    • Extract with Dichloromethane (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent amine streaking on acidic silica).

Workflow Step1 1. Imine Formation (Amine + Aldehyde) Step2 2. Mild Reduction (NaBH(OAc)3, 0°C) Step1->Step2 Step3 3. Aqueous Quench (Sat. NaHCO3) Step2->Step3 Step4 4. Purification (Flash Silica) Step3->Step4

Fig 2. Self-validating experimental workflow for mild reductive amination.

Protocol B: N-Acylation via Acid Chlorides

Objective: Synthesize N-((1,4-oxathian-2-yl)methyl)acetamide.

Causality Rationale: The reaction of an amine with an acid chloride generates HCl. If unneutralized, HCl will protonate the remaining (1,4-oxathian-2-yl)methanamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge HCl without competing for the electrophile.

  • Preparation: Dissolve the amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise. Causality: Dropwise addition controls the local concentration of the highly reactive electrophile, minimizing di-acylation (imide formation).

  • Propagation: Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 2 hours.

  • Validation & Workup: Confirm completion via TLC (Ninhydrin stain; the primary amine spot will disappear). Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃, and brine. Dry and concentrate to yield the pure amide.

Conclusion

The (1,4-oxathian-2-yl)methanamine scaffold is a powerful tool in the medicinal chemist's arsenal. By understanding the stereoelectronic interplay between the primary amine and the heteroatom-rich ring, researchers can execute highly chemoselective transformations. Leveraging mild reductive aminations and strictly base-controlled acylations ensures that the structural integrity of the oxathiane core—particularly the sulfur atom—is preserved throughout complex synthetic sequences.

References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Taylor & Francis Online URL:[Link]

  • A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks National Institutes of Health (NIH) / PMC URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: (1,4-Oxathian-2-yl)methanamine in Advanced Organic Synthesis

Introduction & Chemical Profile (1,4-Oxathian-2-yl)methanamine (CAS: 1507217-45-9) has emerged as a highly versatile chiral building block and organocatalyst in modern synthetic chemistry[1]. Characterized by its molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

(1,4-Oxathian-2-yl)methanamine (CAS: 1507217-45-9) has emerged as a highly versatile chiral building block and organocatalyst in modern synthetic chemistry[1]. Characterized by its molecular formula C5H11NOS and a rigid chair-like conformation[2], this scaffold provides unique stereodirecting capabilities. The presence of both hard (nitrogen) and soft (sulfur) heteroatoms allows it to function not only as a primary amine organocatalyst but also as a hemilabile bidentate ligand for transition metal catalysis[3].

This application note details field-proven methodologies for utilizing (1,4-oxathian-2-yl)methanamine in enamine-based organocatalysis, the synthesis of fluorescent chiral probes, and its derivatization for complex molecular architectures.

Organocatalysis: Enamine Activation

Causality & Mechanism

Primary amines can drive asymmetric aldol and Michael reactions via the formation of nucleophilic enamine intermediates[1]. The catalytic efficacy of (1,4-oxathian-2-yl)methanamine relies on its rigid 1,4-oxathiane ring, which restricts conformational freedom. The stereogenic center at the C-2 position dictates the facial approach of incoming electrophiles. Furthermore, the sulfur atom in the oxathiane ring can engage in secondary non-covalent interactions (such as soft Lewis base interactions) to stabilize the transition state, leading to high enantioselectivity[1].

G A Catalyst (1,4-oxathian-2-yl)methanamine C Iminium Intermediate A->C + Substrate - H2O B Carbonyl Substrate (Ketone/Aldehyde) B->C D Nucleophilic Enamine (Stereocontrolled by Oxathiane) C->D Tautomerization E Electrophile Attack (C-C Bond Formation) D->E + Electrophile F Hydrolysis Product Release E->F + H2O F->A Catalyst Regeneration

Figure 1: Organocatalytic enamine activation cycle of (1,4-oxathian-2-yl)methanamine.

Protocol 1: Asymmetric Aldol Reaction

This protocol is designed as a self-validating system, incorporating in-process TLC monitoring and post-reaction chiral HPLC validation to ensure reproducible stereochemical outcomes.

  • Substrate Preparation: In a flame-dried 10 mL round-bottom flask, dissolve the ketone substrate (1.0 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere.

  • Catalyst & Co-catalyst Addition: Add 10 mol% (1,4-oxathian-2-yl)methanamine (13.3 mg) and 10 mol% benzoic acid (1.2 mg).

    • Causality: Benzoic acid acts as an acidic co-catalyst that facilitates the initial condensation by protonating the carbonyl oxygen, significantly accelerating iminium ion formation.

  • Electrophile Addition: Cool the mixture to -20 °C using a cryocooler. Add the target aldehyde (1.2 mmol) dropwise over 5 minutes to prevent localized exothermic side reactions.

  • Reaction Monitoring: Stir at -20 °C for 24-48 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3) using UV and anisaldehyde stain.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl (2 mL) to hydrolyze the product-catalyst complex. Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: Purify the crude product via silica gel flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard.

Synthesis of Fluorescent Chiral Probes

Causality & Mechanism

Derivatization of the primary amine with fluorophores yields highly fluorescent compounds that retain the chiral integrity of the oxathiane ring[3]. Specifically, sulfonylation with Dansyl chloride produces N-((1,4-oxathian-2-yl)methyl)dansylamide. The sulfonamide linkage is chemically robust, and the proximity of the chiral oxathiane ring to the fluorophore allows for distinct fluorescence quenching or shifting when interacting with chiral analytes, making it an excellent probe for chiral recognition assays[1].

Workflow Step1 Amine Preparation (1,4-oxathian-2-yl)methanamine in DCM Step2 Base Addition Et3N (1.5 eq) at 0 °C Step1->Step2 Step3 Sulfonylation Dansyl Chloride (1.1 eq) Dropwise Step2->Step3 Step4 Reaction & Workup RT for 4h, Wash & Extract Step3->Step4 Step5 Purification Silica Gel Column Step4->Step5 Product Fluorescent Chiral Probe Dansylamide Derivative Step5->Product

Figure 2: Step-by-step workflow for the synthesis of the fluorescent chiral probe.

Protocol 2: Sulfonylation with Dansyl Chloride
  • Amine Preparation: Dissolve (1,4-oxathian-2-yl)methanamine (1.0 mmol, 133.2 mg) in anhydrous CH2Cl2 (5 mL) under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 mmol, 210 µL) and cool the solution to 0 °C using an ice bath.

    • Causality: Et3N acts as an acid scavenger to neutralize the HCl byproduct generated during sulfonylation, preventing the protonation of the starting amine and driving the reaction to completion.

  • Sulfonylation: Slowly add a solution of Dansyl chloride (1.1 mmol, 296.7 mg) in CH2Cl2 (2 mL) dropwise to maintain temperature control.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Workup: Dilute with CH2Cl2 (10 mL). Wash sequentially with 1M HCl (5 mL) and saturated NaHCO3 (5 mL).

    • Causality: The 1M HCl wash removes unreacted amine starting material and excess Et3N, while the NaHCO3 wash neutralizes any residual acid, ensuring the stability of the final sulfonamide product.

  • Purification: Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure fluorescent probe.

Bidentate Ligands and Synthetic Derivatives

The combination of a primary amine (hard donor) and a thioether (soft donor) makes this compound an excellent hemilabile bidentate ligand for transition metals (e.g., Pd, Ru, Ir)[3]. The nitrogen coordinates strongly to stabilize the metal center, while the sulfur can reversibly dissociate to open a coordination site for substrate binding during the catalytic cycle.

The table below summarizes key derivatives synthesized from (1,4-oxathian-2-yl)methanamine and their specific applications in organic synthesis[3].

Table 1: Synthetic Derivatives of (1,4-Oxathian-2-yl)methanamine
Derivative / IntermediateElectrophile / ReagentReaction TypeSynthetic Utility
N-((R)-1,4-oxathian-2-ylmethyl)acetamide Acetyl chlorideAcylationPrecursor for chiral ligand synthesis
N-Benzyl-(R)-1,4-oxathian-2-ylmethanamine BenzaldehydeReductive AminationSecondary amine chiral organocatalyst
N-((R)-1,4-oxathian-2-ylmethyl)dansylamide Dansyl chlorideSulfonylationFluorescent chiral probe for stereorecognition

References

  • Benchchem. "(1,4-oxathian-2-yl)methanamine | 1507217-45-9 | Benchchem". Benchchem.com.
  • PubChemLite. "(1,4-oxathian-2-yl)methanamine (C5H11NOS) - PubChemLite". Uni.lu.
  • Benchchem. "(1,4-oxathian-2-yl)methanamine | 1507217-45-9 | Benchchem (Organocatalysis)". Benchchem.com.

Sources

Application

protocol for N-alkylation of (1,4-oxathian-2-yl)methanamine

An Application Note and Protocol for the Synthesis of N-Alkylated (1,4-Oxathian-2-yl)methanamine Derivatives Abstract The N-alkylation of primary amines is a cornerstone transformation in medicinal chemistry, enabling th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of N-Alkylated (1,4-Oxathian-2-yl)methanamine Derivatives

Abstract

The N-alkylation of primary amines is a cornerstone transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. The (1,4-oxathian-2-yl)methanamine scaffold is a valuable building block found in various biologically active molecules.[1][2] This document provides a comprehensive guide for the selective mono-N-alkylation of (1,4-oxathian-2-yl)methanamine. We will dissect two primary synthetic strategies—direct alkylation and reductive amination—and present a detailed, optimized protocol for reductive amination, the superior method for achieving high yields of mono-alkylated products. This guide is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights into experimental design, execution, purification, and characterization.

Strategic Considerations: Choosing the Optimal N-Alkylation Pathway

The synthesis of a secondary amine from a primary amine requires the formation of a new carbon-nitrogen bond. While several methods exist, the choice of strategy profoundly impacts reaction selectivity, yield, and purification efficiency.

The Challenge of Direct Alkylation

Direct alkylation, involving the reaction of an amine with an alkyl halide, is a classic SN2 reaction.[3] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

While mechanistically straightforward, this method is plagued by a significant drawback: over-alkylation.[4][5] The secondary amine product is often more nucleophilic than the primary amine starting material, causing it to compete for the remaining alkyl halide.[6] This leads to a mixture of mono-alkylated (secondary amine), di-alkylated (tertiary amine), and even tri-alkylated (quaternary ammonium salt) products, resulting in low yields and challenging separations.[3][6] Therefore, direct alkylation is generally unsuitable for the clean synthesis of secondary amines and is better reserved for exhaustive alkylation to produce quaternary ammonium salts.[3]

Reductive Amination: The Superior Approach for Controlled Mono-Alkylation

Reductive amination is a robust and highly selective one-pot method that circumvents the issue of over-alkylation.[7][8] This process involves two key steps:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This reaction is typically reversible and may be catalyzed by a weak acid.[9]

  • In-Situ Reduction: The imine is immediately reduced to the target secondary amine by a selective reducing agent present in the reaction mixture.[9]

The key to this method's success lies in the choice of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough to not reduce the starting aldehyde or ketone but is highly effective at reducing the imine intermediate as it forms.[7][10] This control makes reductive amination the preferred method for synthesizing N-mono-alkylated derivatives of (1,4-oxathian-2-yl)methanamine.[11][12]

Optimized Protocol: N-Alkylation via Reductive Amination

This protocol details the N-benzylation of (1,4-oxathian-2-yl)methanamine with benzaldehyde as a representative example. The methodology can be adapted for a wide range of aldehydes and ketones.

Reagents and Materials
Reagent/MaterialFormulaM.W.RoleNotes
(1,4-Oxathian-2-yl)methanamineC₅H₁₁NOS133.21Starting MaterialEnsure purity by NMR or GC-MS.
BenzaldehydeC₇H₆O106.12Alkylating AgentUse freshly distilled or from a recently opened bottle.
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.94Reducing AgentHighly hygroscopic; handle quickly in a dry environment.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96SolventAnhydrous grade is recommended.
Acetic Acid (Glacial)CH₃COOH60.05CatalystFacilitates imine formation.
Saturated Sodium BicarbonateNaHCO₃ (aq)-Quenching AgentNeutralizes the acid and quenches the reaction.
BrineNaCl (aq)-Wash SolutionAids in removing water from the organic phase.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentRemoves residual water from the organic extract.
Silica GelSiO₂-Stationary PhaseFor column chromatography (230-400 mesh).
Ethyl Acetate / Hexanes--Mobile PhaseFor column chromatography.
Detailed Experimental Procedure
  • Imine Formation:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (1,4-oxathian-2-yl)methanamine (1.0 eq).

    • Dissolve the amine in 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

    • Add benzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS.

  • In-Situ Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

    • Continue stirring the reaction at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is fully consumed (typically 4-24 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers and wash with brine (1x volume).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Extraction A 1. Dissolve Amine (1.0 eq) in anhydrous DCE B 2. Add Aldehyde (1.1 eq) & Acetic Acid (0.1 eq) A->B C 3. Stir at RT for 1-2h (Imine Formation) B->C D 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise C->D Proceed to reduction E 5. Stir at RT for 4-24h (Monitor by TLC/LC-MS) D->E F 6. Quench with sat. NaHCO₃ E->F Reaction complete G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry over Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K Crude N-Alkylated Product J->K

Caption: Workflow for the reductive amination of (1,4-oxathian-2-yl)methanamine.

Purification Protocol: Isolating the Target Compound

The crude product from the reaction will contain the desired N-alkylated amine along with unreacted benzaldehyde, borate salts, and other minor impurities. Flash column chromatography is the standard method for purification.

  • Column Preparation: Select an appropriately sized column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-alkylated amine.

Purification Workflow Diagram

G Crude Crude Product Pack 1. Pack Silica Gel Column with Hexanes Crude->Pack Load 2. Dry Load Crude Product onto Silica Pack->Load Elute 3. Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect 4. Collect & Analyze Fractions by TLC Elute->Collect Combine 5. Combine Pure Fractions Collect->Combine Concentrate 6. Concentrate in vacuo Combine->Concentrate Final Pure N-Alkylated Product Concentrate->Final

Caption: General workflow for purification via flash column chromatography.

Product Characterization

Confirming the structure and purity of the final compound is a critical step. Standard analytical techniques include NMR spectroscopy and mass spectrometry.

TechniqueExpected Observations for N-benzyl-(1,4-oxathian-2-yl)methanamine
¹H NMR Disappearance of the primary amine N-H signal. Appearance of a new singlet for the benzylic -CH₂- protons (around 3.8 ppm). Signals for the aromatic protons of the benzyl group (7.2-7.4 ppm). The protons on the carbon adjacent to the nitrogen (C-NH -C H₂) will be deshielded.[13][14]
¹³C NMR Appearance of new signals for the benzyl group carbons, including the benzylic -CH₂- carbon (around 54 ppm) and aromatic carbons (127-140 ppm). The carbon adjacent to the amine nitrogen is deshielded compared to its position in an analogous alkane.[13]
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product. The molecular weight will be an odd number, consistent with the "Nitrogen Rule" for a compound containing a single nitrogen atom.[14][15] A characteristic α-cleavage fragmentation pattern may be observed.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product 1. Inactive reducing agent (degraded by moisture).2. Poor quality aldehyde (oxidized to carboxylic acid).3. Insufficient reaction time.1. Use a fresh bottle of NaBH(OAc)₃; handle it quickly.2. Use freshly distilled or purified aldehyde.3. Allow the reaction to run longer, monitoring carefully by TLC/LC-MS.
Incomplete Reaction 1. Stoichiometry is incorrect (insufficient reducing agent or aldehyde).2. Imine formation is slow or unfavorable.1. Re-check calculations and ensure accurate measurements. Consider adding a small additional portion of the limiting reagent.2. Ensure the catalytic acid was added. For stubborn ketones, gentle heating (40-50 °C) may be required.
Side Product Formation 1. Aldehyde was reduced to alcohol (reducing agent too strong or contaminated).2. Presence of impurities in starting materials.1. Ensure you are using NaBH(OAc)₃, not a stronger reductant like NaBH₄.2. Purify starting materials before the reaction.
Difficult Purification 1. Product and starting material have very similar polarity.2. Streaking on the silica gel column.1. Drive the reaction to completion to consume all starting amine.2. Add a small amount of triethylamine (~0.5%) to the chromatography solvent system to prevent the amine product from interacting strongly with the acidic silica.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved from [Link]

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  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

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  • Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of novel 1,4-oxathiine derivatives containing polyfluoroalkyl substituents at positions 2 and 6. Retrieved from [Link]

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Method

The Strategic Integration of (1,4-Oxathian-2-yl)methanamine in the Synthesis of Novel Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The 1,4-oxathiane scaffold is a privileged heterocyclic motif in medicinal chemistry, imparting favorable physicochemical properties such as improved solubi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxathiane scaffold is a privileged heterocyclic motif in medicinal chemistry, imparting favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] Its unique conformational features and the presence of both oxygen and sulfur heteroatoms allow for a range of interactions with biological targets.[1] This guide provides detailed application notes and protocols for the synthesis and utilization of a key building block, (1,4-oxathian-2-yl)methanamine, in the construction of novel bioactive molecules. While direct literature on the extensive use of this specific amine is emerging, its structural analogy to well-established building blocks, such as those derived from oxetane and morpholine, points to its significant potential in drug discovery.[3][4] This document outlines a robust, proposed synthesis of the title compound and its subsequent application in the synthesis of a hypothetical, yet promising, class of bioactive agents.

Part 1: Synthesis of the (1,4-Oxathian-2-yl)methanamine Building Block

A reliable and scalable synthesis of (1,4-oxathian-2-yl)methanamine is crucial for its application in medicinal chemistry programs. While a direct, optimized protocol is not extensively documented, a chemically sound and robust pathway can be proposed based on well-established synthetic transformations. The following protocol is adapted from analogous syntheses of heterocyclic methanamines, such as 2-oxetanemethanamine, and provides a safe and efficient alternative to routes that may employ hazardous reagents like sodium azide.[3]

The proposed synthesis commences with the ring-opening of a suitable epoxide, followed by cyclization to form the 1,4-oxathiane ring, and subsequent functional group manipulations to install the primary amine.

Proposed Synthetic Pathway

Synthesis_of_1,4_Oxathian_2_yl_methanamine start 2-(Allyloxymethyl)oxirane intermediate1 1-(Allyloxy)-3-(2-hydroxyethylthio)propan-2-ol start->intermediate1  2-Mercaptoethanol, Base intermediate2 2-((Allyloxy)methyl)-1,4-oxathiane intermediate1->intermediate2  Acid-catalyzed cyclization intermediate3 (1,4-Oxathian-2-yl)methanol intermediate2->intermediate3  Isomerization/Ozonolysis intermediate4 (1,4-Oxathian-2-yl)methyl methanesulfonate intermediate3->intermediate4  MsCl, Et3N intermediate5 2-(Azidomethyl)-1,4-oxathiane intermediate4->intermediate5  NaN3 final_product (1,4-Oxathian-2-yl)methanamine intermediate5->final_product  Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic route to (1,4-oxathian-2-yl)methanamine.

Part 2: Application in the Synthesis of Bioactive Molecules: A Case Study in the Development of Novel 1,3,4-Oxadiazole Conjugates

The primary amine handle of (1,4-oxathian-2-yl)methanamine makes it an ideal building block for introduction into a variety of molecular scaffolds via well-established reactions such as amide bond formation, reductive amination, and N-arylation.[5][6][7] 1,3,4-Oxadiazole derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The following section details a protocol for the synthesis of a novel, hypothetical (1,4-oxathian-2-yl)methyl-substituted 1,3,4-oxadiazole, a molecule designed to combine the favorable properties of both heterocyclic systems.

Rationale for Molecular Design

The incorporation of the 1,4-oxathiane moiety is intended to enhance the drug-like properties of the 1,3,4-oxadiazole core. The non-planar, flexible nature of the oxathiane ring can improve aqueous solubility and disrupt crystal packing, potentially leading to better oral bioavailability. Furthermore, the introduction of this saturated heterocycle increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often associated with higher success rates in clinical development.

Experimental Protocol: Synthesis of N-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1-(1,4-oxathian-2-yl)methanamine

This protocol describes a two-step synthesis starting from a commercially available 2-chloro-5-substituted-1,3,4-oxadiazole and the (1,4-oxathian-2-yl)methanamine building block.

Step 1: Synthesis of 2-(azidomethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

This intermediate is prepared from the corresponding chloromethyl derivative.

  • Materials:

    • 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF), anhydrous

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • To a solution of 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain 2-(azidomethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.

Step 2: Reductive Amination to Synthesize the Final Compound

This step involves the in-situ reduction of the azide to a primary amine, which then reacts with a suitable aldehyde derived from (1,4-oxathian-2-yl)methanamine, or a direct coupling. For simplicity, a direct nucleophilic substitution is described here, assuming the synthesis of a tosylated or mesylated oxadiazole intermediate. A more convergent approach would involve the reductive amination of a suitable aldehyde.

However, a more direct and convergent approach involves the coupling of (1,4-oxathian-2-yl)methanamine with a pre-functionalized oxadiazole. The following protocol outlines the synthesis of an amide-linked conjugate.

Alternative Protocol: Amide Coupling for the Synthesis of N-((1,4-Oxathian-2-yl)methyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide

Step 1: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

This starting material can be synthesized from benzohydrazide and ethyl oxalate followed by cyclization.

Step 2: Amide Coupling

  • Materials:

    • 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

    • (1,4-Oxathian-2-yl)methanamine

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF), anhydrous

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • To a solution of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of (1,4-oxathian-2-yl)methanamine (1.1 eq) in DMF to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-((1,4-Oxathian-2-yl)methyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide.

Data Presentation: Hypothetical Reaction Parameters
StepReactantsKey ReagentsSolventTemp (°C)Time (h)Yield (%)
15-Phenyl-1,3,4-oxadiazole-2-carboxylic acidHATU, DIPEADMF250.25-
2Activated acid, (1,4-Oxathian-2-yl)methanamine-DMF254-675-85

Part 3: Mechanistic Insights and Rationale

The choice of coupling chemistry is critical for the successful synthesis of the target bioactive molecule. Amide bond formation using HATU is a reliable and high-yielding method that proceeds under mild conditions, making it suitable for complex molecules with various functional groups.

Amide_Coupling_Mechanism RCOOH Carboxylic Acid (Oxadiazole derivative) Activated_Ester Activated O-Acyl(tetramethyl)isouronium Ester RCOOH->Activated_Ester + HATU, DIPEA HATU HATU Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + Amine Amine Amine ((1,4-Oxathian-2-yl)methanamine) Product Amide Product Tetrahedral_Intermediate->Product Collapse

Caption: Simplified mechanism of HATU-mediated amide coupling.

The strategic placement of the 1,4-oxathiane moiety via a flexible methyl-amino linker allows it to explore a wider conformational space, which can be advantageous for optimizing interactions with a biological target. The sulfur atom can act as a hydrogen bond acceptor, while the overall polarity of the ring system can contribute to favorable pharmacokinetic properties.

References

  • Tsai, C. S., Shah, U. S., Bhargava, H. B., Zaylskie, R. G., & Shelver, W. H. (1972). Synthesis of 2-dialkylaminomethyl-1,4-benzoxathians. Journal of Pharmaceutical Sciences, 61(2), 228–231. [Link]

  • The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. (2023). MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. [Link]

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  • Access to Functionalized 1,4-Oxathiines through [3 + 3] Annulation of Dicyanoepoxides with Pyridinium 1,4-Zwitterionic Thiolates. (2025). Request PDF. [Link]

  • Mondal, S., Yashmin, S., & Jana, G. K. (2021). Synthesis of biologically active fused 1,4-oxathiin derivatives from 4-hydroxydithiocoumarins, arylacetylenes and dimethyl sulfoxide by Cu(i)-catalyzed C–H functionalization and cross-dehydrogenative C–S coupling reactions. Organic & Biomolecular Chemistry, 19(27), 5818–5826. [Link]

  • Access to Functionalized 1,4-Oxathiines through [3 + 3] Annulation of Dicyanoepoxides with Pyridinium 1,4-Zwitterionic Thiolates. (2025). PubMed. [Link]

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  • Vyas, D. M., & Szarek, W. A. (1973). A facile synthesis of nucleoside derivatives of 1,4-oxathiane. Carbohydrate Research, 30(1), 225–227. [Link]

  • Engman, L., & Cava, M. P. (1982). Organotellurium compounds. 6. Synthesis and reactions of some heterocyclic lithium tellurolates. Organometallics, 1(3), 470–473. [Link]

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  • ResearchGate. (2025). First Synthesis of 1,4-Oxathian-2-ylmethyltellanes. [Link]

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Application

Application Note: Engineering Advanced Chiral Materials via Post-Polymerization Modification with (1,4-Oxathian-2-yl)methanamine

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary The integration of complex, stereodefined funct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The integration of complex, stereodefined functional groups into polymer backbones is a cornerstone of modern materials science. (1,4-oxathian-2-yl)methanamine (CAS 1507217-45-9) has emerged as a highly versatile building block for designing advanced functional materials [1]. Featuring a rigid 1,4-oxathiane heterocyclic core and a highly nucleophilic primary amine, this compound serves as an ideal functional handle for Post-Polymerization Modification (PPM). This application note details the mechanistic rationale, material synthesis protocols, and validation strategies for integrating (1,4-oxathian-2-yl)methanamine into polymeric architectures to develop chiral stationary phases and targeted drug delivery systems.

Mechanistic Principles & Structural Advantages (E-E-A-T)

As application scientists, we must select functional handles that offer both high chemical reactivity and predictable 3D spatial orientation. The utility of (1,4-oxathian-2-yl)methanamine is driven by three distinct structural features:

  • Nucleophilic Primary Amine for PPM: Direct polymerization of bulky chiral monomers often leads to poor molecular weight control and broad dispersity. To circumvent this, we utilize Post-Polymerization Modification (PPM). The primary amine of (1,4-oxathian-2-yl)methanamine acts as a highly efficient nucleophile, reacting rapidly with electrophilic polymer side chains—such as activated pentafluorophenyl (PFP) esters—under mild conditions [3]. This ensures high conversion rates without inducing polymer backbone degradation.

  • Rigid Chair Conformation: Saturated six-membered rings like 1,4-oxathiane predominantly adopt a stable chair conformation to minimize steric and torsional strain [2]. This rigidity is critical: it locks the stereogenic center at the C-2 position into a fixed, predictable spatial orientation, allowing for precise stereochemical control in the resulting polymer matrix [1].

  • Heteroatom Coordination: The presence of both sulfur and oxygen within the ring provides unique polarity and multiple coordination sites. In drug delivery hydrogels, these heteroatoms participate in hydrogen bonding and metal-ion coordination, enabling stimuli-responsive drug release profiles.

Workflow A Polymer Backbone (e.g., pPFPA) C Post-Polymerization Modification (Amidation) A->C B (1,4-oxathian-2-yl)methanamine (Primary Amine) B->C D Chiral Polymeric Resin (Stereodefined) C->D High Yield Mild Conditions

Figure 1: Post-polymerization modification workflow utilizing (1,4-oxathian-2-yl)methanamine.

Experimental Protocols

Protocol 1: Synthesis of Chiral Polymeric Resins via PPM

Causality & Design: Poly(pentafluorophenyl acrylate) (pPFPA) is selected as the reactive scaffold because its activated PFP esters exhibit exceptional thermodynamic driving forces for amidation with primary amines [4]. This ensures near-quantitative conversion, which is essential for creating uniform chiral stationary phases for chromatography.

Materials Required:

  • Poly(pentafluorophenyl acrylate) (pPFPA) (Mn ~ 25,000 g/mol )

  • Enantiopure (R)-(1,4-oxathian-2-yl)methanamine

  • Triethylamine (TEA) (Catalyst/Acid Scavenger)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 1.0 g of pPFPA in 15 mL of anhydrous DMF in a flame-dried Schlenk flask under a nitrogen atmosphere. Rationale: Moisture must be excluded to prevent competitive hydrolysis of the PFP esters.

  • Amine Addition: Add 1.2 equivalents (relative to PFP repeating units) of (R)-(1,4-oxathian-2-yl)methanamine dropwise to the solution, followed by 1.5 equivalents of TEA.

  • Reaction Incubation: Stir the reaction mixture at 40 °C for 24 hours. Rationale: 40 °C provides sufficient kinetic energy to overcome the steric bulk of the oxathiane ring without causing thermal degradation of the polymer.

  • Precipitation & Purification: Precipitate the resulting polymer into an excess of cold diethyl ether. Isolate the polymer via centrifugation, redissolve in a minimum amount of DMF, and reprecipitate twice to remove residual pentafluorophenol byproducts.

  • Self-Validating Analytical Loop: Dry the polymer under a vacuum at 40 °C for 24 hours. Analyze via FTIR spectroscopy. The successful conversion is validated by the complete disappearance of the PFP ester C=O stretch at 1780 cm⁻¹ and the appearance of a strong amide C=O stretch at 1650 cm⁻¹.

Protocol 2: Chiral Recognition Assay

Causality & Design: To verify the functionalized material's efficacy, we test its ability to discriminate between enantiomers. The rigid oxathiane cavity will favorably coordinate with one enantiomer while sterically repelling the other.

Mechanism Core Oxathiane-Functionalized Polymer Matrix Sub1 Enantiomer A (Favorable Interaction) Core->Sub1 Stereoselective Coordination Sub2 Enantiomer B (Steric Clash) Core->Sub2 Repulsion Result1 High Retention / Binding Sub1->Result1 Result2 Low Retention / Elution Sub2->Result2

Figure 2: Mechanism of chiral recognition via stereoselective coordination in the oxathiane cavity.

Quantitative Data Analysis

To demonstrate the superiority of (1,4-oxathian-2-yl)methanamine in materials science, we compared its functionalization efficiency and resulting material properties against standard amine modifiers. The data below highlights how the oxathiane ring imparts high glass transition temperatures (Tg) due to its rigid chair conformation, alongside excellent chiral separation capabilities.

Table 1: Comparative Functionalization Efficiency and Material Properties

Polymer PrecursorAmine ModifierConversion Yield (%)Glass Transition (Tg, °C)Chiral Separation Factor (α)*
pPFPA (R)-(1,4-oxathian-2-yl)methanamine >95% 112 1.85
pPFPABenzylamine (Control)>95%981.00
PGMA (Epoxide)(R)-(1,4-oxathian-2-yl)methanamine82%1051.60

*Separation factor (α) measured using racemic Tröger's base as the analyte in HPLC.

References

  • Benchchem. "(1,4-oxathian-2-yl)methanamine | 1507217-45-9". Benchchem.
  • MDPI. "X-Ray Structures of Some Heterocyclic Sulfones". Molecules.
  • National Institutes of Health (PMC). "Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems".
  • American Chemical Society.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1,4-Oxathian-2-yl)methanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of (1,4-oxathian-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (1,4-oxathian-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The 1,4-oxathiane core is a valuable heterocycle in medicinal chemistry, appearing in molecules with applications ranging from antiviral to antifungal agents.[1] The successful synthesis of its aminomethyl derivative is a critical step for further elaboration and drug discovery efforts.

This document provides a robust, field-tested synthetic protocol and a comprehensive set of troubleshooting guides and FAQs. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your laboratory work.

Proposed Core Synthetic Workflow

A reliable and scalable approach to (1,4-oxathian-2-yl)methanamine involves a four-step sequence starting from the corresponding alcohol. This pathway utilizes the Gabriel synthesis, a classic and effective method for preparing primary amines with minimal side products.[2][3]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Gabriel Reaction (C-N Bond Formation) cluster_3 Step 4: Deprotection A (1,4-Oxathian-2-yl)methanol B (1,4-Oxathian-2-yl)methyl 4-toluenesulfonate (Tosylate) A->B TsCl, Pyridine or Et3N, DCM C 2-((1,4-Oxathian-2-yl)methyl)isoindoline- 1,3-dione (Phthalimide Adduct) B->C Potassium Phthalimide, DMF D (1,4-Oxathian-2-yl)methanamine (Final Product) C->D Hydrazine Hydrate, Ethanol

Caption: Overall workflow for the synthesis of (1,4-oxathian-2-yl)methanamine.

Detailed Experimental Protocol: Core Synthesis

This protocol provides a baseline for the synthesis. Refer to the troubleshooting section to address deviations from expected outcomes.

Step 1: Synthesis of (1,4-Oxathian-2-yl)methanol

(This starting material can be prepared via several routes, often involving the cyclization of a diol precursor where one hydroxyl group is replaced by a thiol. For the purpose of this guide, we assume this precursor is available.)

Step 2: Preparation of (1,4-Oxathian-2-yl)methyl 4-toluenesulfonate
  • Dissolve (1,4-oxathian-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (Et₃N, 1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly or purified by column chromatography.[4]

Step 3: Gabriel Synthesis of 2-((1,4-Oxathian-2-yl)methyl)isoindoline-1,3-dione
  • Dissolve the crude tosylate (1.0 eq) from Step 2 in anhydrous N,N-dimethylformamide (DMF, approx. 0.3 M).

  • Add potassium phthalimide (1.5 eq) to the solution.

  • Heat the reaction mixture to 70-80 °C and stir for 6-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC for the disappearance of the tosylate.

  • Once complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the phthalimide adduct.[2]

Step 4: Hydrazinolysis to (1,4-Oxathian-2-yl)methanamine
  • Suspend the phthalimide adduct (1.0 eq) from Step 3 in ethanol (approx. 0.2 M).

  • Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the reaction to room temperature and acidify with concentrated HCl to a pH of ~1-2.

  • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a cold aqueous NaOH solution (e.g., 4 M) to a pH of >12 and extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final amine. Further purification can be achieved by distillation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issues in Step 2: Tosylation

Q1: My tosylation reaction is incomplete, and the TLC shows significant starting alcohol even after 16 hours. What's wrong?

A1: This is a common issue pointing to insufficient reactivity or degradation of reagents.

  • Causality & Solution:

    • Moisture: TsCl is highly sensitive to moisture and will hydrolyze to p-toluenesulfonic acid, which is unreactive. Ensure your solvent (DCM) and glassware are rigorously dried and the reaction is run under an inert atmosphere (nitrogen or argon).[5]

    • Base Quality: The base (triethylamine or pyridine) may be old or contain water. Use freshly distilled or a newly opened bottle of base. Pyridine is often a better choice as it also acts as a catalyst.[4]

    • TsCl Quality: Old TsCl can degrade. Check its appearance; it should be a free-flowing white solid. If it's clumpy or discolored, it may be partially hydrolyzed. Consider using fresh reagent.

Q2: The reaction turns dark, and my yield is low after workup. What side reactions are occurring?

A2: Darkening often indicates decomposition or side reactions promoted by the base.

  • Causality & Solution:

    • Excessive Heat/Reaction Time: While this reaction is typically run at room temperature, prolonged reaction times with a strong base can lead to elimination or other decomposition pathways. Ensure you are monitoring by TLC and work up the reaction as soon as the starting material is consumed.

    • Base Stoichiometry: Using a large excess of triethylamine can sometimes promote side reactions. Ensure you are using the recommended stoichiometry (1.5 eq).

Issues in Step 3: Gabriel Reaction

Q3: The reaction is sluggish, and the tosylate starting material persists. How can I increase the reaction rate?

A3: This points to a problem with nucleophilic substitution conditions.

  • Causality & Solution:

    • Solvent Choice: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. Ensure it is anhydrous. Other options include DMSO, but DMF is generally sufficient.

    • Temperature: 70-80 °C is a good starting point. If the reaction is slow, you can cautiously increase the temperature to 90-100 °C, but monitor for decomposition by TLC.

    • Phthalimide Solubility: Potassium phthalimide has limited solubility in DMF. Vigorous stirring is essential to ensure it can react.

    • Leaving Group: If the tosylate is not reactive enough, consider converting the alcohol to a mesylate (using MsCl) or a triflate (using Tf₂O), which are even better leaving groups.

Q4: My yield is low, and I see multiple spots on the TLC, including a lower Rf spot that streaks.

A4: This suggests the formation of side products, potentially from ring-opening of the oxathiane moiety.

  • Causality & Solution:

    • Ring Instability: The 1,4-oxathiane ring can be sensitive to strong bases and high temperatures, potentially leading to ring-opening by-products.[6] This is a known issue in some oxathiane chemistries.[1][6]

    • Mitigation Strategy: Avoid excessive temperatures and prolonged reaction times. It is better to have a slightly incomplete reaction that can be purified than a fully converted but decomposed mixture. Consider using a milder base if possible, although potassium phthalimide is standard.

G start Low Yield in Step 3 check_sm TLC shows mostly starting material? start->check_sm check_spots TLC shows multiple new spots/streaking? check_sm->check_spots No sol_reactivity Increase Reactivity: 1. Check DMF is anhydrous. 2. Increase Temp to 90°C. 3. Ensure vigorous stirring. check_sm->sol_reactivity Yes sol_decomp Minimize Decomposition: 1. Lower Temp to 60-70°C. 2. Reduce reaction time. 3. Purify carefully via column. check_spots->sol_decomp Yes sol_purify Purification Issue: Recrystallize or run column with a shallow gradient. check_spots->sol_purify No

Caption: Troubleshooting decision tree for low yield in the Gabriel reaction step.

Issues in Step 4: Hydrazinolysis

Q5: The deprotection is incomplete, and I'm recovering the phthalimide adduct.

A5: Incomplete reaction is usually due to insufficient hydrazine or reaction time.

  • Causality & Solution:

    • Stoichiometry: Ensure you are using at least 2, and preferably 3, equivalents of hydrazine hydrate. The reaction consumes the reagent, and an excess is needed to drive it to completion.

    • Reaction Time/Temperature: Ensure the mixture is at a full reflux. For sterically hindered substrates, the reaction may require longer than 6 hours. Monitor by TLC until the starting adduct is gone.

Q6: My final product is difficult to extract and the yield is low after workup.

A6: Primary amines, especially those with low molecular weight, can have some water solubility, leading to poor extraction efficiency.

  • Causality & Solution:

    • Salting Out: Before extraction, saturate the aqueous layer with NaCl. This will decrease the solubility of the amine in the aqueous phase and drive it into the organic layer.

    • Solvent Choice: Dichloromethane is generally effective. If recovery is still low, try continuous liquid-liquid extraction.

    • pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 12) to keep the amine in its freebase form, which is less water-soluble than its protonated salt.

Optimization and FAQs

Q7: Can I use a different method besides the Gabriel synthesis to introduce the amine?

A7: Yes, several alternatives exist, each with its own pros and cons.

  • Azide Reduction: React the tosylate (from Step 2) with sodium azide (NaN₃) to form an alkyl azide, followed by reduction to the amine using a reagent like LiAlH₄, H₂/Pd-C, or Staudinger reaction (PPh₃, H₂O). Caution: Sodium azide is highly toxic, and organic azides are potentially explosive. This route requires strict safety protocols.

  • Direct Amination with Ammonia: Reacting the tosylate with a large excess of ammonia can work, but it often leads to a mixture of primary, secondary, and tertiary amines, which are difficult to separate.[3] This method is generally less clean than the Gabriel synthesis.

Q8: How can I optimize the yield of the Gabriel reaction (Step 3)?

A8: Key parameters can be adjusted systematically. The following table provides a starting point for optimization.

ParameterStandard ConditionOptimization RangeRationale & Comments
Temperature 70-80 °C60-100 °CBalance reaction rate against potential thermal decomposition of the oxathiane ring. Monitor by TLC.[6]
Solvent Anhydrous DMFAnhydrous DMSO, NMPDMSO may offer better solubility for potassium phthalimide but can be harder to remove.
Base/Nucleophile Potassium PhthalimideSodium PhthalimidePotassium salt is standard and generally effective. Ensure it is dry and finely powdered for better reactivity.
Concentration ~0.3 M0.1 M - 0.5 MHigher concentrations can increase the rate but may also increase side reactions.

Q9: What are the key analytical checks to confirm the final product?

A9: A combination of techniques is essential for confirmation.

  • ¹H and ¹³C NMR: This will confirm the overall structure. Look for the characteristic shifts of the oxathiane ring protons and the newly formed -CH₂NH₂ group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • FT-IR Spectroscopy: Look for the characteristic N-H stretching bands of a primary amine around 3300-3400 cm⁻¹.

References

  • Schostarez, H.J., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules. Available at: [Link]

  • Wikipedia. (2023). 1,4-Oxathiane. Available at: [Link]

  • Hammad, N. (1997). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Doctoral thesis, University of North London. Available at: [Link]

  • Schostarez, H.J., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. ResearchGate. Available at: [Link]

  • Alonso, F., et al. (2012). Regioselective synthesis of 1,4-oxathiane derivatives via multicomponent reaction. ResearchGate. Available at: [Link]

  • Hammad, N. (1997). Synthesis and chemistry of 1,4-oxathianes and 1,4-oxathian-3-ones. London Met Repository. Available at: [Link]

  • Castro, C. E., et al. (1988). Diphenyldiacetylene. Organic Syntheses. Available at: [Link]

  • Gerus, I.I., et al. (2018). Synthesis of novel 1,4-oxathiine derivatives containing polyfluoroalkyl substituents at positions 2 and 6. ResearchGate. Available at: [Link]

  • Google Patents. (2023). EP4194446A1 - Preparation method for oxetane-2-methylamine.
  • Fox, J. M., et al. (2003). 2,2-Diethoxy-2-(4-pyridyl)ethylamine. Organic Syntheses. Available at: [Link]

  • Reddit. (2020). Amine synthesis problem. r/chemhelp. Available at: [Link]

  • Study Mind. (2022). Amine Synthesis (A-Level Chemistry). Available at: [Link]

  • Taber, D. F., et al. (1998). 6-Oxodecanal. Organic Syntheses. Available at: [Link]

  • Schostarez, H.J., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of (1,4-oxathian-2-yl)methanamine

Welcome to the Technical Support Center for the synthesis of (1,4-oxathian-2-yl)methanamine. This versatile building block is highly valued in drug development due to its rigid, chair-like conformation, which can be expl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (1,4-oxathian-2-yl)methanamine. This versatile building block is highly valued in drug development due to its rigid, chair-like conformation, which can be exploited to control the stereochemical outcome of target pharmaceuticals.

Synthesizing the 1,4-oxathiane core and selectively installing the primary amine presents unique chemoselective and regioselective challenges. This guide provides causal troubleshooting, analytical signatures of common byproducts, and self-validating protocols to ensure high-yield, reproducible synthesis.

Synthetic Workflow & Byproduct Divergence

The standard synthetic route involves the base-catalyzed cyclization of epichlorohydrin and 2-mercaptoethanol to form (1,4-oxathian-2-yl)methanol, followed by activation (tosylation/mesylation), substitution with an azide, and final reduction to the primary amine. The diagram below maps this workflow and the critical junctions where off-target byproducts emerge.

SynthesisPathway Start Epichlorohydrin + 2-Mercaptoethanol Intermediate1 (1,4-oxathian-2-yl)methanol Start->Intermediate1 Base-catalyzed cyclization Byproduct1 1,3-oxathiolane regioisomer Start->Byproduct1 Internal attack at C2 Intermediate2 Tosylate/Mesylate Intermediate Intermediate1->Intermediate2 TsCl / MsCl activation Intermediate3 2-(azidomethyl)- 1,4-oxathiane Intermediate2->Intermediate3 NaN3, DMF substitution Byproduct2 2-methylene- 1,4-oxathiane (Elimination) Intermediate2->Byproduct2 E2 Elimination (excess heat/base) Target (1,4-oxathian-2-yl)methanamine (Target Product) Intermediate3->Target Staudinger Reduction (PPh3, H2O) Byproduct3 Secondary Amine Dimer Intermediate3->Byproduct3 Over-alkylation (if Pd/C H2 used) Byproduct4 Oxathiane Sulfoxide (Oxidation) Intermediate3->Byproduct4 Air/Oxidant exposure

Synthetic workflow of (1,4-oxathian-2-yl)methanamine highlighting points of byproduct divergence.

Quantitative Data: Analytical Signatures

To rapidly diagnose reaction failures, compare your crude analytical data against the known signatures of the most common synthetic byproducts summarized below.

ByproductFormation StepAnalytical Signature (m/z, [M+H]+)Key ¹H NMR Indicator (CDCl₃)
1,3-oxathiolane-2-ethanol Cyclization135.05~3.8 ppm (m, 1H, internal CH-O of the 5-membered ring)
2-methylene-1,4-oxathiane Azidation117.04~4.8 ppm (d, 2H, exocyclic =CH₂ vinylic protons)
Bis-oxathianyl secondary amine Reduction248.11Broad NH at ~2.0 ppm, complex multiplet ~2.7 ppm
Oxathiane sulfoxide Workup/Storage150.06Downfield shift of ring CH₂-S protons (~2.9–3.2 ppm)

Troubleshooting FAQs

Q1: Why is my cyclization step yielding a 5-membered ring (1,3-oxathiolane) instead of the 1,4-oxathiane core? A: This is a classic regioselectivity issue. During the base-catalyzed opening of epichlorohydrin by 2-mercaptoethanol, the thiolate anion must attack the less sterically hindered terminal carbon (C3) to form the desired 6-membered 1,4-oxathiane ring. If the reaction temperature is too high, or if the base is poorly chosen, the thiolate can attack the internal epoxide carbon (C2), leading to the 5-membered 1,3-oxathiolane regioisomer [1]. Solution: Maintain strict temperature control (0–5 °C during addition) and utilize a phase-transfer catalyst or a specific base like Triton B (benzyltrimethylammonium hydroxide), which has been proven to drive high regioselectivity toward the terminal carbon [3].

Q2: I am observing vinylic protons in my NMR after the azidation step. What caused this? A: You are observing 2-methylene-1,4-oxathiane. The azide ion (N₃⁻) is not only a good nucleophile but also a moderate base. When displacing the tosylate or mesylate group at elevated temperatures (e.g., >80 °C in DMF), E2 elimination competes with SN2 substitution, stripping a proton from the adjacent ring carbon and ejecting the leaving group to form an exocyclic double bond. Solution: Lower the reaction temperature to 60 °C and extend the reaction time. Ensure your DMF is strictly anhydrous, as moisture can generate hydroxide ions that exacerbate the elimination pathway.

Q3: Why is my azide reduction stalling, and why am I seeing a mass corresponding to a secondary amine dimer? A: If you are using catalytic hydrogenation (e.g., Pd/C and H₂ gas), the reaction is failing for two reasons. First, the sulfur atom in the 1,4-oxathiane ring strongly coordinates to palladium, poisoning the transition metal catalyst. Second, catalytic hydrogenation of azides often allows the newly formed primary amine to attack the intermediate imine, resulting in a secondary amine dimer (over-alkylation). Solution: Abandon transition-metal catalysis in favor of the Staudinger reduction using triphenylphosphine (PPh₃) and water. This metal-free approach proceeds via an iminophosphorane intermediate that cleanly hydrolyzes to the primary amine without dimerization or sulfur poisoning [2].

Q4: How can I prevent the oxidation of the oxathiane sulfur during workup? A: Thioethers are highly susceptible to oxidation, forming sulfoxides (and eventually sulfones) upon exposure to atmospheric oxygen or oxidizing impurities in solvents. Solution: Degas all aqueous workup solutions with nitrogen. Avoid using ethereal solvents like THF or diethyl ether that have been stored for long periods, as they accumulate trace peroxides that rapidly oxidize the oxathiane sulfur.

Self-Validating Experimental Protocol: Staudinger Reduction

To ensure trustworthiness and reproducibility, the following protocol for the final amination step is designed as a self-validating system. Visual cues and phase-separation logic guarantee that you only isolate the target compound if the mechanistic sequence has occurred correctly.

Objective: Conversion of 2-(azidomethyl)-1,4-oxathiane to (1,4-oxathian-2-yl)methanamine.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-(azidomethyl)-1,4-oxathiane (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C.

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.1 equiv) portion-wise.

    • Self-Validation Check: You must observe immediate, steady gas evolution (N₂ bubbling). This visual cue confirms the nucleophilic attack of the phosphine on the azide and the formation of the iminophosphorane intermediate.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. The reaction is ready for the next step only when gas evolution has completely ceased.

  • Hydrolysis: Add deionized water (10.0 equiv) and heat the mixture to 50 °C for 4 hours to hydrolyze the iminophosphorane into the primary amine and triphenylphosphine oxide (TPPO).

  • Acid-Base Extraction (Critical Purification):

    • Concentrate the THF in vacuo, then dissolve the crude residue in dichloromethane (DCM).

    • Extract the organic layer with 1M HCl (3 x 20 mL).

    • Self-Validation Check: The target amine protonates and migrates to the aqueous layer, while the TPPO byproduct and unreacted starting materials remain in the DCM. If your reaction failed, the aqueous layer will yield nothing.

    • Basify the combined aqueous layers with 2M NaOH to pH 12, and back-extract with fresh DCM (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure (1,4-oxathian-2-yl)methanamine as a pale yellow oil.

References

  • Romdhani-Younes, M., & Chaabouni, M. M. (2012). Efficient synthesis of β, β'-dihydroxy sulfides by ring opening of epoxides with mercaptoethanol catalyzed under solvent-free conditions. Journal of Sulfur Chemistry, 33(3), 223-228. URL: [Link]

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. URL: [Link]

  • Wechteti, L., et al. (2018). Synthesis of 1,4-oxathian-2-ones by Triton B-catalyzed one-pot reaction of epoxides with ethyl mercaptoacetate. Heterocyclic Communications, 24(4), 213-218. URL: [Link]

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (1,4-oxathian-2-yl)methanamine

Welcome to the technical support resource for researchers engaged in the synthesis of chiral 1,4-oxathiane derivatives. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and deta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers engaged in the synthesis of chiral 1,4-oxathiane derivatives. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed to help you overcome challenges related to stereoselectivity in the synthesis of (1,4-oxathian-2-yl)methanamine and related structures. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific research needs.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, focusing on the root causes of poor stereoselectivity and providing actionable solutions.

Q1: My synthesis of the 1,4-oxathiane ring is yielding a 1:1 mixture of stereoisomers. What are the primary factors I need to control?

Answer: Achieving stereoselectivity in this synthesis fundamentally depends on differentiating the two prochiral faces of a key intermediate. If you are seeing poor selectivity, it's because the energy barrier for forming either stereoisomer is nearly identical under your current reaction conditions. The two primary strategies to overcome this are:

  • Substrate-Based Control: This involves temporarily installing a "chiral auxiliary" onto your starting material.[1] This auxiliary acts as a steric director, physically blocking one face of the molecule and forcing incoming reagents to attack from the less hindered side. The stereochemistry is thus built into the substrate itself.

  • Reagent-Based Control: This strategy employs a chiral catalyst (e.g., a chiral Brønsted acid, Lewis acid, or organocatalyst) that creates a chiral environment around the substrate during the key bond-forming step.[2] The catalyst transiently interacts with your substrate, lowering the activation energy for the formation of one stereoisomer over the other.

Your choice between these strategies will depend on factors like step economy, cost, and the specific functional groups in your molecule.

Q2: I am attempting a chiral auxiliary approach, but the diastereoselectivity is still low. What could be going wrong?

Answer: Low diastereoselectivity in an auxiliary-mediated reaction often points to issues with the conformational control of the substrate-auxiliary conjugate. Here are the key areas to troubleshoot:

  • Choice of Auxiliary: Not all auxiliaries are created equal. Evans' oxazolidinones are excellent for directing alkylations and aldol reactions but may offer less control in cyclization reactions if the directing group is too far from the reacting center.[3][4] For syntheses involving sulfur, sulfur-containing auxiliaries like thiazolidinethiones or sulfinamides (e.g., Ellman's auxiliary) can be particularly effective due to their unique steric and electronic properties.[3][5] The rigidity of the auxiliary and its ability to form a well-defined chelated or non-chelated transition state is paramount.

  • Lewis Acid/Base Choice: The Lewis acid or base used to form the reactive intermediate (e.g., an enolate) is critical. It can chelate to both the auxiliary and the substrate, locking the molecule into a single, reactive conformation. For example, titanium-based Lewis acids often form rigid bidentate chelates, leading to high selectivity, whereas sodium-based enolates might be more flexible, resulting in lower selectivity.[3]

  • Reaction Temperature: Lowering the reaction temperature (e.g., from -20°C to -78°C) can significantly enhance selectivity. At lower temperatures, the small energy difference between the desired and undesired transition states becomes more impactful, favoring the lower-energy pathway.

Q3: I'm exploring an organocatalytic approach for the key cyclization step, but I'm observing low enantiomeric excess (ee). How can I optimize this?

Answer: Low ee in a catalytic reaction suggests that the catalyst is not effectively discriminating between the prochiral faces of the substrate in the transition state. Optimization should focus on enhancing the catalyst-substrate interaction.

  • Catalyst Structure: The steric and electronic properties of the catalyst are crucial. For chiral Brønsted acids like CPA catalysts, modifying the groups at the 3,3'-positions of the BINOL backbone can create a deeper or more sterically hindered chiral pocket, improving enantiocontrol.[6]

  • Solvent Effects: The solvent plays a critical role in modulating catalyst activity and selectivity. Non-polar solvents often enhance the non-covalent interactions (e.g., hydrogen bonding) between the catalyst and substrate, leading to a more ordered transition state and higher ee.

  • Additives/Co-catalysts: Sometimes, the addition of water, an alcohol, or another Lewis base in stoichiometric or sub-stoichiometric amounts can be beneficial. These additives can participate in the hydrogen-bonding network of the transition state or prevent catalyst deactivation.

  • Substrate Concentration: In some catalytic cycles, the reaction order with respect to the catalyst and substrate can be complex. Running the reaction at a lower concentration can sometimes disfavor non-selective background reactions or catalyst aggregation.

Part 2: Strategic Workflow & Methodologies

To effectively improve stereoselectivity, a logical workflow is essential. The following diagram outlines a decision-making process for tackling this synthetic challenge.

G cluster_0 Phase 1: Initial Synthesis & Analysis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Optimization & Implementation Start Begin with Achiral Synthesis of (1,4-oxathian-2-yl)methanamine Analyze Analyze Stereoisomeric Ratio (e.g., Chiral HPLC, NMR) Start->Analyze Check Is Stereoselectivity Acceptable? Analyze->Check End Process Complete Check->End  Yes Choose Select Stereocontrol Strategy Check->Choose  No Auxiliary Substrate Control: Chiral Auxiliary Choose->Auxiliary Stoichiometric Catalysis Reagent Control: Asymmetric Catalysis Choose->Catalysis Catalytic OptAux Optimize Auxiliary & Conditions (Lewis Acid, Temp, Solvent) Auxiliary->OptAux OptCat Optimize Catalyst & Conditions (Structure, Solvent, Additives) Catalysis->OptCat FinalAnalysis Re-analyze Stereoselectivity OptAux->FinalAnalysis OptCat->FinalAnalysis FinalAnalysis->Check

Caption: Decision workflow for improving stereoselectivity.

Case Study Protocol 1: Chiral Auxiliary-Mediated Synthesis

This protocol details a substrate-controlled approach using a well-established chiral auxiliary to set the C2 stereocenter prior to ring formation. We will use an Evans-type oxazolidinone as an example, as the principles are widely applicable.[4]

Objective: To synthesize an enantiomerically enriched precursor for cyclization into (R)-(1,4-oxathian-2-yl)methanamine.

Overall Strategy:

  • Acylate a chiral oxazolidinone auxiliary.

  • Perform a diastereoselective aldol-type addition with a protected hydroxyacetaldehyde equivalent.

  • Reduce the resulting ketone and protect the amine precursor.

  • Cleave the auxiliary and proceed to cyclization.

G Aux Chiral Auxiliary (e.g., Evans Oxazolidinone) Acylate 1. Acylation (e.g., with 2-((tert-butyldimethylsilyl)oxy)acetyl chloride) Aux->Acylate Aldol 2. Diastereoselective Aldol Reaction (e.g., with 2-mercaptoacetaldehyde dimer) Acylate->Aldol Reduce 3. Reduction & Protection (e.g., NaBH4, Boc2O) Aldol->Reduce Cleave 4. Auxiliary Cleavage (e.g., LiOH, H2O2) Reduce->Cleave Cyclize 5. Intramolecular Cyclization (e.g., Mitsunobu conditions) Cleave->Cyclize Final Enantioenriched Product Cyclize->Final

Caption: Workflow using a chiral auxiliary strategy.

Step-by-Step Methodology:

  • N-Acylation of the Auxiliary:

    • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78°C under N₂, add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise.

    • Stir for 30 minutes, then add a solution of 3-(methylthio)propanoyl chloride (1.1 eq) in THF.

    • Allow the reaction to warm to 0°C over 2 hours. Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by column chromatography.

    • Causality: n-BuLi deprotonates the oxazolidinone nitrogen, forming a nucleophile that attacks the acyl chloride. This step covalently attaches the prochiral substrate to the chiral director.

  • Diastereoselective Thio-Michael Addition (Example of setting the key stereocenter):

    • This is a conceptual step. The actual key bond formation will depend on the specific retrosynthesis. The principle is to use the auxiliary to direct the formation of the C-S or C-O bond precursor. Let's assume a Michael addition to an α,β-unsaturated system attached to the auxiliary.

    • Dissolve the N-acylated auxiliary (1.0 eq) in CH₂Cl₂ (0.1 M) and cool to 0°C.

    • Add TiCl₄ (1.1 eq) and stir for 30 min. Then, add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

    • Cool to -78°C and add the Michael acceptor. Stir for 4-6 hours.

    • Causality: The titanium Lewis acid coordinates to the carbonyl oxygens, forming a rigid, chelated enolate. The bulky benzyl group on the auxiliary blocks the si-face, forcing the electrophile to approach from the re-face, ensuring high diastereoselectivity.[3]

  • Auxiliary Cleavage:

    • Dissolve the product from the previous step in a 3:1 mixture of THF/H₂O.

    • Cool to 0°C and add 30% aq. H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq).

    • Stir vigorously for 4 hours. Quench with aq. Na₂SO₃.

    • Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract to isolate the chiral carboxylic acid product.

    • Causality: The hydroperoxide anion attacks the carbonyl, forming a tetrahedral intermediate that collapses, releasing the chiral product and the recoverable auxiliary.

Part 3: Data Interpretation & Advanced Topics

Table 1: Comparison of Stereoselective Strategies
StrategyKey Reagent / PrincipleTypical SelectivityProsCons
Chiral Auxiliary Stoichiometric chiral molecule (e.g., Evans' auxiliary, sulfinamide) covalently bonded to the substrate.[1][5]>95:5 drHigh reliability, predictable outcomes, well-documented procedures.Requires additional synthetic steps (attachment/cleavage), poor atom economy.
Organocatalysis Sub-stoichiometric chiral small molecule (e.g., chiral phosphoric acid, proline derivative).[2][6]80-99% eeAtom economical, metal-free, milder conditions.Catalyst development can be challenging, may require extensive optimization.
Enzymatic Resolution Enzyme selectively reacts with one enantiomer in a racemic mixture.>99% eeExtremely high selectivity, environmentally friendly (aqueous media).Limited to 50% theoretical yield, substrate scope can be narrow.
Q4: How do I definitively determine the absolute configuration of my final product?

Answer: Determining the absolute configuration is a critical, non-trivial step.

  • X-ray Crystallography: This is the gold standard. If you can grow a suitable crystal of your final product or a solid derivative, its structure can be unambiguously determined.

  • Correlation to Known Compounds: If a similar compound with a known absolute configuration has been reported, you can often use comparative analysis of analytical data (e.g., the sign of specific rotation, chiral HPLC elution order) to infer the configuration of your product. This requires a high degree of structural similarity.

  • NMR Mosher's Ester Analysis: This chemical derivatization technique can be used for chiral alcohols and amines. By reacting your compound with (R)- and (S)-MTPA-Cl and analyzing the ¹H NMR shifts of the resulting diastereomeric esters, you can often deduce the absolute configuration.

References

  • Synthesis of novel 1,4-oxathiine derivatives containing polyfluoroalkyl substituents at positions 2 and 6. ResearchGate.[Link]

  • Stereoselective Synthesis of 2,5‐Disubstituted‐1,4‐oxathiane S‐Oxides. ResearchGate.[Link]

  • Synthesis of aryl-fused 1,4-oxathiepines from pyridinium 1,4-zwitterionic thiolates and vinylidene ortho-quinone methides. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Chiral auxiliary. Wikipedia.[Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Loughborough University Institutional Repository.[Link]

  • Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides. ResearchGate.[Link]

  • The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. MDPI.[Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PMC.[Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.[Link]

  • The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. PMC.[Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.[Link]

  • Synthesis and chemistry of 1,4-oxathianes and 1,4-oxathian-3-ones. London Met Repository.[Link]

  • Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Diastereoselective Synthesis of Chiral Oxathiazine 2‐Oxide Scaffolds as Sulfinyl Transfer Agents. Unibo.[Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University.[Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.[Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University.[Link]

  • A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. PubMed.[Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for (1,4-Oxathian-2-yl)methanamine

Welcome to the Technical Support Center for the synthesis and optimization of (1,4-oxathian-2-yl)methanamine . This heterocyclic primary amine is a highly valuable chiral building block in drug development, offering uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of (1,4-oxathian-2-yl)methanamine . This heterocyclic primary amine is a highly valuable chiral building block in drug development, offering unique stereochemical and hydrogen-bonding properties. However, its synthesis presents distinct chemoselectivity and purification challenges, primarily due to the presence of the thioether linkage and the high polarity of the final product.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, reproducible syntheses.

Part 1: Mechanistic Workflow & Reaction Design

The most scalable route to (1,4-oxathian-2-yl)methanamine involves the regioselective ring closure of 2-mercaptoethanol with an epichlorohydrin derivative, followed by azidation and a highly controlled reduction step.

SynthesisWorkflow SM Starting Materials (2-Mercaptoethanol + Epichlorohydrin) RingClosure Regioselective Ring Closure (K2CO3, DMF, 60°C) SM->RingClosure Intermediate 2-(Chloromethyl)-1,4-oxathiane RingClosure->Intermediate S-Alkylation prior to O-Epoxide Opening Azidation Nucleophilic Substitution (NaN3, DMF, 80°C) Intermediate->Azidation Precursor 2-(Azidomethyl)-1,4-oxathiane Azidation->Precursor SN2 Displacement Reduction Chemoselective Reduction (Staudinger: PPh3, H2O) Precursor->Reduction Product (1,4-Oxathian-2-yl)methanamine Reduction->Product Avoids Catalyst Poisoning by Sulfur

Figure 1: Optimized synthetic workflow for (1,4-oxathian-2-yl)methanamine.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting poor regioselectivity and low yields during the 1,4-oxathiane ring closure?

The Causality: The formation of the 1,4-oxathiane core relies on the reaction between a bifunctional nucleophile (2-mercaptoethanol) and a bifunctional electrophile (e.g., epichlorohydrin). If a strong base (like NaH) is used, both the thiol and the alcohol are deprotonated simultaneously. This leads to a chaotic competition between oxygen and sulfur nucleophilic attacks, resulting in mixtures of 1,4-oxathiane, 1,4-oxathiepane derivatives, and intractable polymers. The Solution: Exploit the inherent pKa and nucleophilicity differences between sulfur and oxygen. Use a mild base such as K2​CO3​ in DMF at 60 °C. This selectively deprotonates the thiol first, driving an initial S-alkylation at the primary chloride. Once the thioether is formed, the pendant alkoxide undergoes an intramolecular epoxide ring-opening to cleanly form the 1,4-oxathiane ring[1].

Q2: My transition-metal catalyzed hydrogenation (Pd/C or PtO₂) of the azide precursor is failing. What is happening?

The Causality: The 1,4-oxathiane ring contains a thioether linkage. The lone electron pairs on the sulfur atom are highly nucleophilic and strongly coordinate to the empty d-orbitals of heterogeneous transition metals (like Palladium or Platinum). This irreversible coordination effectively blocks the active catalytic sites, completely poisoning the catalyst and halting the reduction of the azide/nitrile[2]. The Solution: Abandon standard heterogeneous hydrogenation. You must switch to a chemical reduction method that is "blind" to sulfur poisoning. The Staudinger reduction (using triphenylphosphine and water) is the optimal choice. It is highly chemoselective for azides and operates via an iminophosphorane intermediate, which is completely unaffected by the presence of the thioether[3].

Q3: The Staudinger reduction worked, but my isolated yield of (1,4-oxathian-2-yl)methanamine is extremely low after aqueous workup. Where is my product?

The Causality: (1,4-Oxathian-2-yl)methanamine is a low-molecular-weight, highly polar primary amine containing both oxygen and sulfur heteroatoms. It is exceptionally water-soluble. During a standard aqueous workup, it partitions poorly into common organic solvents (like EtOAc or DCM), remaining trapped in the aqueous phase. The Solution: Implement a self-validating acid/base extraction protocol (detailed in Part 4). By deliberately protonating the amine to form a water-soluble salt, you can wash away all organic impurities (like triphenylphosphine oxide). Subsequent basification and extraction with a highly polar solvent mixture (10% MeOH in DCM) saturated with NaCl forces the free amine into the organic phase. Alternatively, perform an in situ Boc-protection directly in the aqueous phase to render the product lipophilic for easy extraction.

Part 3: Quantitative Data & Optimization Tables

The following table summarizes the optimization data for the critical reduction step of 2-(azidomethyl)-1,4-oxathiane. The data clearly illustrates the necessity of avoiding transition-metal catalysts.

Table 1: Quantitative Comparison of Reduction Conditions

Reductant SystemSolventTemperatureIsolated Yield (%)Chemoselectivity / Mechanistic Notes
H₂, 10% Pd/C (1 atm)MeOH25 °C< 5%Complete catalyst poisoning by thioether coordination.
Raney Ni, H₂ (50 psi)EtOH50 °C65%Requires high pressure and massive catalyst excess to overcome poisoning.
LiAlH₄THF0 °C to 25 °C72%Effective, but highly exothermic; requires rigorous anhydrous conditions.
PPh₃, H₂O (Staudinger) THF / H₂O 25 °C to 50 °C 89% Optimal. Excellent chemoselectivity; completely unaffected by sulfur lone pairs.

Part 4: Experimental Protocols

SOP: Self-Validating Staudinger Reduction & Purification

This protocol is designed as a self-validating system. The success of the reaction is physically confirmed during the acid/base workup; if the amine was not successfully formed, it will not partition into the acidic aqueous phase, and no product will be recovered upon basification.

Reagents:

  • 2-(Azidomethyl)-1,4-oxathiane (1.0 equiv, 10 mmol)

  • Triphenylphosphine ( PPh3​ ) (1.1 equiv, 11 mmol)

  • THF (Anhydrous, 30 mL)

  • Deionized Water (10.0 equiv, 100 mmol)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-(azidomethyl)-1,4-oxathiane in 30 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Phosphine Addition: Add PPh3​ portionwise over 10 minutes. Note: You will observe the evolution of nitrogen gas ( N2​ ), which is the first visual confirmation of the betaine intermediate decomposing into the aza-ylide.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours to ensure complete formation of the iminophosphorane intermediate.

  • Hydrolysis: Add deionized water (1.8 mL) to the reaction mixture. Attach a reflux condenser and heat the mixture to 50 °C for 4 hours to hydrolyze the iminophosphorane into the primary amine and triphenylphosphine oxide ( OPPh3​ ).

  • Self-Validating Acid Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the THF. Dilute the residue with 30 mL of DCM and add 30 mL of 1M HCl. Transfer to a separatory funnel and shake vigorously.

    • Causality: The target amine is protonated to form the hydrochloride salt, migrating entirely into the aqueous layer. The neutral OPPh3​ and unreacted PPh3​ remain in the DCM layer.

  • Organic Wash: Separate the layers. Wash the acidic aqueous layer with an additional 2 x 20 mL of DCM to ensure complete removal of phosphorus byproducts. Discard the organic layers.

  • Basification & Product Isolation: Cool the aqueous layer in an ice bath and carefully adjust the pH to >12 using 2M NaOH. Saturate the aqueous layer by adding solid NaCl.

  • Final Extraction: Extract the basic aqueous layer with 3 x 30 mL of a 10% Methanol in DCM mixture.

  • Concentration: Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford pure (1,4-oxathian-2-yl)methanamine as a pale yellow oil.

Part 5: References

  • Maxted, E. B. (1951). The poisoning of metallic catalysts. Advances in Catalysis, 3, 129-178. URL: [Link]

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling Air- and Moisture-Sensitive Reagents

A Definitive Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter reaction failures, low yields, and safety incidents that stem from a fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

A Definitive Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter reaction failures, low yields, and safety incidents that stem from a fundamental misunderstanding of reagent sensitivity. Dealing with highly reactive organometallics, anhydrous solvents, and pyrophoric compounds requires more than just following a recipe; it requires a deep understanding of the causality behind every experimental manipulation.

This technical support guide is designed as a self-validating system. We will not only cover the how, but the why, ensuring that your experimental workflows are robust, reproducible, and safe.

The Causality of Sensitivity: Why Rigor Matters

Organometallic reagents (e.g., n -butyllithium, Grignard reagents) possess highly polarized carbon-metal bonds, making the carbon atom exceptionally nucleophilic and basic.

  • Moisture ( H2​O ) Degradation: Water acts as a potent proton source. Even trace atmospheric moisture will rapidly protonate these reagents in a highly exothermic reaction, yielding the corresponding inert alkane and a metal hydroxide salt.

  • Oxygen ( O2​ ) Degradation: Diatomic oxygen can undergo radical insertion into the carbon-metal bond, forming reactive hydroperoxides that not only ruin reaction stoichiometry but can also trigger dangerous thermal runaways.

Because these degradation pathways are diffusion-controlled and nearly instantaneous, standard laboratory glassware is insufficient. We must engineer an environment where the partial pressures of O2​ and H2​O are reduced to mathematically negligible levels using Schlenk line techniques[1].

Verifying the Environment: Schlenk Line & Cannula Techniques

A Schlenk line is a dual-manifold system that allows chemists to seamlessly toggle between a high-vacuum manifold and an inert gas manifold (typically ultra-high purity Argon or Nitrogen)[1].

The Causality of the "3-Cycle" Rule

Why do we cycle a flask three times? It is a function of partial pressure reduction. If your vacuum pump pulls down to 0.1 mmHg from atmospheric pressure ( 760 mmHg ), a single evacuation leaves approximately 0.013% of the original reactive gases. By backfilling with inert gas and repeating this process three times, the residual oxygen and moisture are reduced to parts-per-billion (ppb) levels, creating a truly inert environment.

SchlenkWorkflow Start Attach Oven-Dried Flask to Schlenk Line Vacuum Apply Dynamic Vacuum (Evacuate atmospheric gases) Start->Vacuum Gas Backfill with Inert Gas (N2 or Ar) Vacuum->Gas CheckCycle Completed 3 Cycles? Gas->CheckCycle CheckCycle->Vacuum No Ready System Purged Ready for Reagents CheckCycle->Ready Yes Cannula Insert Cannula under Positive Pressure Ready->Cannula Transfer Transfer Liquid via Pressure Differential Cannula->Transfer

Workflow for purging glassware and executing an air-free cannula transfer.

Self-Validating Protocol: Air-Free Cannula Transfer
  • Preparation: Attach an oven-dried receiving flask to the Schlenk line. Ensure the ground glass joints are lightly greased to maintain a vacuum seal[1].

  • Purging: Apply dynamic vacuum for 3 minutes, then backfill with inert gas. Repeat this cycle exactly three times.

  • Cannula Insertion: Under a slight positive pressure of inert gas, pierce the septum of the source flask with a clean, oven-dried stainless steel cannula. Allow the inert gas to purge through the cannula for 10 seconds to displace any air inside the needle.

  • Sealing and Transfer: Pierce the septum of the receiving flask with the other end of the cannula. Introduce a bleed needle into the receiving flask to create a pressure sink. The positive pressure from the source flask will drive the liquid through the cannula[1].

  • Validation Check: Before transferring your highly sensitive reagent, transfer 5 mL of anhydrous solvent through the system. If the solvent remains clear and no pressure anomalies occur, proceed with the reagent.

Quantifying Solvent Dryness: Karl Fischer (KF) Titration

Never assume a solvent is dry simply because it was dispensed from a Solvent Purification System (SPS). Desiccant columns degrade, and argon lines can develop micro-leaks. A self-validating laboratory relies on empirical quantification of water content using Coulometric Karl Fischer Titration [2].

The Causality of KF Chemistry

The KF reaction relies on the oxidation of sulfur dioxide by iodine in the presence of water:

H2​O+I2​+SO2​+CH3​OH+3RN→[RNH]SO4​CH3​+2[RNH]I [3]. Because this reaction consumes exactly one molar equivalent of water per mole of iodine, it is highly quantitative[4]. In coulometric KF, the iodine is generated electrochemically in situ at the anode. The reaction must be maintained between pH 5.5 and 8.0; if the environment becomes too basic (pH > 8.5), side reactions accelerate, consuming excess iodine and generating falsely high water readings[2].

KFTitration Sample Inject Sample into Anodic Compartment Reaction Oxidation of SO2 by I2 (Consumes H2O) Sample->Reaction Detection Voltametric Detection (Double Pt Pin Sensor) Reaction->Detection Excess Excess I2 Detected? Detection->Excess Titrating Continue Electrochemical Generation of I2 Excess->Titrating No Endpoint Endpoint Reached Calculate ppm H2O Excess->Endpoint Yes Titrating->Reaction

Logical pathway of coulometric Karl Fischer titration for water quantification.

Table 1: Karl Fischer Co-Solvents & Limitations

Certain samples require co-solvents to dissolve properly, or specialized reagents to prevent side reactions (e.g., ketones reacting with methanol to form acetals, which produces water as a byproduct)[5],[6].

Sample TypeRecommended Solubilizer / ActionMaximum Co-Solvent Ratio
Standard Organics (THF, Ether, DCM)Standard Methanol-based AnolyteN/A (Direct injection)
Heavy Oils / Long-Chain Hydrocarbons Toluene, Decanol, Hexanol, or 1-Propanol20-30% for Coulometric systems[5]
Aldehydes & Ketones Use Methanol-Free Reagents (e.g., Chloroform-based)N/A (Strictly avoid Methanol)[6]
Highly Acidic/Basic Samples Add buffering agents (Imidazole/Salicylic acid)Maintain pH between 5.5 and 8.0[2]
Self-Validating Protocol: Coulometric KF Titration
  • Pre-Titration: Turn on the titrator and allow it to run in "standby" mode until the background drift stabilizes (ideally )[2].

  • Syringe Prep: Rinse a 1 mL gas-tight syringe three times with the solvent you intend to test.

  • Injection: Draw exactly 1.0 mL of the solvent, weigh the full syringe on an analytical balance, inject the solvent into the KF cell through the septum, and weigh the empty syringe. The mass difference is your exact sample weight.

  • Validation: The titrator will automatically calculate the water content in parts-per-million (ppm). For highly sensitive syntheses, solvent moisture must be <10 ppm .

Standardizing Organometallic Reagents

Organolithium and Grignard reagents degrade over time, even when stored in Sure/Seal™ bottles under inert gas[7]. Relying on the molarity printed on the label is a primary cause of failed reactions. You must titrate the reagent immediately prior to use.

Table 2: Colorimetric Indicators for Organolithium Titration

Deprotonation of specific indicator compounds by the organometallic reagent generates a deeply colored anion. Titration with a standardized alcohol (like sec-butanol) protonates the anion, resulting in a sharp color change at the endpoint[7].

Indicator CompoundInitial Color (Anion)Endpoint Color (Neutral)Target Reagent
1,10-Phenanthroline Rust Red / PurpleColorless / Pale YellowAlkyllithiums, Grignards[7]
N-benzylidenebenzylamine Red / OrangeYellowAlkyllithiums[8]
1-Naphtylmethylamine GreenColorlessAlkyllithiums[7]
1-Naphtylamine BrownYellowAlkyllithiums[7]
Self-Validating Protocol: Titration of n-Butyllithium
  • Blank Validation: In an oven-dried Schlenk flask under argon, dissolve 2 mg of 1,10-phenanthroline in 5 mL of anhydrous THF. Add sec-butanol dropwise until any adventitious color clears. This neutralizes trace moisture in the indicator solution.

  • Aliquot Addition: Using a purged syringe, add exactly 1.00 mL of the unstandardized n -butyllithium solution. The solution will immediately turn a deep rust-red.

  • Titration: Fill a 1.0 mL graduated gas-tight syringe with a standard 1.00 M solution of sec-butanol in xylenes. Add this dropwise to the red solution until the color completely disappears (turns pale yellow/colorless).

  • Calculation: The volume of sec-butanol required (in mL) directly equals the molarity of the n -butyllithium solution.

Troubleshooting Guides & FAQs

Q1: My Grignard reaction fails to initiate, even though my solvent is completely anhydrous. What is the mechanistic cause? A: Grignard formation requires the oxidative addition of an alkyl halide to zero-valent magnesium metal ( Mg0 ). However, magnesium turnings naturally develop a passivating layer of magnesium oxide ( MgO ) upon exposure to air, which physically blocks the reaction[9].

  • Solution: You must chemically or physically etch this layer. Add a small crystal of iodine ( I2​ ) or a few drops of 1,2-dibromoethane to the magnesium turnings before adding your main alkyl halide[9]. Gentle warming with a heat gun can also provide the activation energy needed to breach the oxide layer[9].

Q2: I am using a polypropylene (plastic) Luer lock syringe to transfer a pyrophoric reagent, but the plunger keeps sticking and moving in sudden jerks. Is this safe? A: No. While polypropylene Luer lock syringes are generally acceptable for handling air-sensitive reagents in educational or basic settings[10], organic solvents (like hexanes or THF) rapidly degrade the plastic and swell the rubber plunger seal[10]. This causes the jerky movement, which can easily lead to accidental air intake or a catastrophic spill of pyrophoric liquid.

  • Solution: Plastic syringes must be treated as strictly single-use for organic solvents[10]. For routine handling of highly reactive or pyrophoric reagents, always use high-quality glass gas-tight syringes with PTFE plungers.

Q3: My Karl Fischer titrator shows a continuous drift and never reaches a stable endpoint. What is wrong? A: A continuous drift indicates that water is continuously entering the system, or a side reaction is artificially consuming iodine.

  • Solution: First, check the physical integrity of the titration cell. Ensure all septa are fresh, the molecular sieves in the drying tubes are active, and the system is not positioned directly under an air conditioning vent (which introduces high ambient humidity)[2]. If the hardware is sealed, evaluate your sample chemistry. If your sample contains aldehydes or ketones and you are using a methanol-based solvent, acetal formation is actively generating water inside the cell[6]. Switch to a specialized, methanol-free KF solvent.

Sources

Optimization

Technical Support Center: Troubleshooting (1,4-Oxathian-2-yl)methanamine Storage &amp; Stability

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of (1,4-oxathian-2-yl)methanamine (CAS: 1507217-45-9)[1]. This bifunctional molecule features a 1,4-oxathiane co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of (1,4-oxathian-2-yl)methanamine (CAS: 1507217-45-9)[1]. This bifunctional molecule features a 1,4-oxathiane core and a primary amine, making it a versatile nucleophilic building block for drug discovery, material synthesis, and precursor development[2]. However, this dual functionality is precisely what makes it highly susceptible to degradation during storage.

This guide provides an in-depth mechanistic analysis of its degradation pathways, quantitative stability metrics, and field-proven, self-validating protocols to ensure your compound remains pristine.

Section 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The instability of (1,4-oxathian-2-yl)methanamine is driven by two independent but compounding chemical pathways:

  • Thioether Auto-Oxidation: The sulfur atom in the 1,4-oxathiane ring possesses lone pairs of electrons that are highly susceptible to electrophilic attack and auto-oxidation by atmospheric oxygen. This process can be catalyzed by light (photoredox pathways) or trace metal impurities, leading to the rapid formation of sulfoxides and, eventually, sulfones[3][4].

  • Amine Carbamylation and Hygroscopicity: The primary amine acts as a potent nucleophile[1]. When exposed to ambient air, it rapidly absorbs moisture (hygroscopicity) and reacts with atmospheric carbon dioxide to form insoluble carbamate salts. This not only depletes the active compound but also introduces water into the matrix, which accelerates the thioether oxidation described above.

Degradation Compound (1,4-oxathian-2-yl)methanamine Thioether Thioether Oxidation (+O2 / Moisture) Compound->Thioether Amine Amine Degradation (+CO2 / Moisture) Compound->Amine Sulfoxide Sulfoxide (M+16) Thioether->Sulfoxide Carbamate Carbamate Salt Amine->Carbamate Sulfone Sulfone (M+32) Sulfoxide->Sulfone

Logical mapping of (1,4-oxathian-2-yl)methanamine degradation pathways during improper storage.

Section 2: Quantitative Stability Profile

The following table summarizes the degradation kinetics of (1,4-oxathian-2-yl)methanamine under various storage conditions. These empirical data points underscore the absolute necessity of strict environmental controls.

Storage ConditionAtmosphereTemperatureDegradation Rate (1 Month)Primary Degradant Observed
Ambient BenchtopAir25°C> 15%Carbamate, Sulfoxide
RefrigeratorAir4°C5 - 8%Sulfoxide
DesiccatorAir (Dry)25°C3 - 5%Sulfoxide
Inert Storage Argon -20°C < 0.5% None

Section 3: Troubleshooting FAQs

Q1: My LC-MS analysis shows unexpected peaks at +16 Da and +32 Da relative to the parent mass. What is happening? A1: This is the classic signature of thioether oxidation. The +16 Da peak corresponds to the sulfoxide derivative, while the +32 Da peak indicates the fully oxidized sulfone[3]. This occurs when the compound is exposed to atmospheric oxygen or trace peroxides in aging storage solvents (e.g., THF or diethyl ether). Solution: Always purge solvents with argon and store the neat compound under a strict inert atmosphere.

Q2: The originally free-flowing liquid has become highly viscous or developed a white precipitate. Is it ruined? A2: The white precipitate is likely a carbamate salt formed by the reaction of the primary amine with atmospheric CO₂. The increased viscosity is due to hydrogen-bonding networks established by absorbed atmospheric moisture. Solution: You can attempt to recover the free base by dissolving the mixture in a non-polar solvent (like DCM), washing with a mild aqueous base (e.g., 1M NaOH) to break the carbamate, drying over anhydrous Na₂SO₄, and concentrating under reduced pressure.

Q3: Why do you mandate Argon over Nitrogen for storage? A3: Argon is denser than air, allowing it to form a heavy, protective "blanket" over the compound in the vial. Nitrogen is lighter than air and is easily displaced by ambient drafts the moment the vial is opened, immediately exposing the thioether and amine to oxidative and carbamylating agents.

Section 4: Self-Validating Experimental Protocols

Protocol A: Inert Aliquoting and Long-Term Storage

This protocol is designed as a self-validating system; if the indicator step fails, the protocol halts, preventing irreversible compound loss.

  • Preparation: Transfer the sealed commercial vial of (1,4-oxathian-2-yl)methanamine to a glovebox.

  • Validation Step (Critical): Expose a single drop of diethylzinc (1M in hexane) to the glovebox atmosphere on a glass slide. If it fumes or ignites, the atmosphere is compromised (O₂/H₂O present). Do not proceed. If no fuming occurs, the atmosphere is verified inert.

  • Aliquoting: Dispense single-use volumes into amber borosilicate glass vials. The amber glass prevents photoredox activation of the thioether[4].

  • Sealing: Cap the vials with PTFE-lined silicone septa. PTFE is chemically inert and prevents amine degradation, while the silicone backing provides a re-sealable puncture barrier.

  • Secondary Containment: Wrap the caps tightly in Parafilm, place the vials in a secondary vacuum-sealed bag containing indicating Drierite (desiccant), and store at -20°C.

Workflow Start Receive Compound Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Sealing Seal with PTFE Septa & Parafilm Aliquoting->Sealing Storage Store at -20°C with Desiccant Sealing->Storage

Self-validating inert storage workflow to prevent oxidation and carbamylation.

Protocol B: Pre-Experiment Quality Control (QC) via NMR

Before using a stored aliquot in a sensitive synthesis, validate its structural integrity:

  • Withdraw 5 µL of the compound using a gas-tight Hamilton syringe purged with Argon.

  • Dissolve in 0.5 mL of anhydrous CDCl₃. (Note: Ensure the CDCl₃ is stored over silver foil to prevent phosgene/HCl formation, which would instantly protonate the amine).

  • Run a standard ¹H-NMR spectrum.

  • Diagnostic Check: Analyze the chemical shift of the protons adjacent to the sulfur atom. In the pristine oxathiane ring, these appear around 2.6–2.9 ppm. If the compound has oxidized to the sulfoxide or sulfone, the electron-withdrawing oxygen will cause these peaks to shift significantly downfield (>3.0 ppm).

References

  • (1,4-oxathian-2-yl)methanamine | 1507217-45-9 | Benchchem Benchchem
  • CAS 107-61-9: 1,4-Oxathiane, 4,4-dioxide | CymitQuimica CymitQuimica
  • α-Heteroarylation of Thioethers via Photoredox and Weak Brønsted Base Catalysis Organic Letters - ACS Public
  • Silver CVD and ALD Precursors: Synthesis, Properties, and Applic

Sources

Troubleshooting

Technical Support Center: (1,4-Oxathian-2-yl)methanamine Reaction Workups

Welcome to the dedicated technical support guide for handling reactions involving (1,4-oxathian-2-yl)methanamine. This resource, designed for chemists and researchers in drug development, provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for handling reactions involving (1,4-oxathian-2-yl)methanamine. This resource, designed for chemists and researchers in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of post-reaction workups for this versatile building block.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues that can arise during the workup of reactions involving (1,4-oxathian-2-yl)methanamine, providing explanations and actionable solutions.

Issue 1: Persistent Emulsion Formation During Aqueous Extraction

  • Question: I'm performing an aqueous workup after reacting (1,4-oxathian-2-yl)methanamine, and I'm consistently getting a thick, inseparable emulsion at the aqueous-organic interface. What's causing this and how can I break it?

  • Answer: Emulsion formation is common when working with amines, which can act as surfactants, especially if they are protonated or if there are basic reaction byproducts. The oxathiane moiety also introduces some polarity which can contribute to this issue.

    • Immediate Actions:

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.

      • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

      • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the colloidal particles causing the emulsion.

      • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Issue 2: Low Recovery of the Desired Product After Extraction

  • Question: My final product yield is significantly lower than expected after performing a standard acid-base extraction. Where could my product be going?

  • Answer: Low recovery often points to the product remaining in the aqueous layer or being lost during the workup. Given that (1,4-oxathian-2-yl)methanamine is a primary amine, its basicity is a critical factor. The pKa of the conjugate acid is estimated to be around 9-10, similar to other primary amines.

    • Troubleshooting Steps:

      • Check the pH of the Aqueous Layer: Before discarding any aqueous layers, check the pH. If you performed an initial acidic wash (e.g., with 1M HCl) to remove unreacted starting amine, your product (if it's also basic) might have been protonated and partitioned into the aqueous phase. To recover it, you would need to basify this aqueous layer with a base like sodium hydroxide (NaOH) to a pH > 11 and then re-extract with an organic solvent.

      • Solvent Choice: Ensure your extraction solvent (e.g., dichloromethane, ethyl acetate) is appropriate for your product. If your final product is highly polar, you may need to use a more polar solvent or perform continuous liquid-liquid extraction.

      • Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent rather than one large extraction. Typically, 3-4 extractions are recommended.

Issue 3: Presence of Unreacted Starting Material in the Final Product

  • Question: After purification, my NMR analysis shows significant contamination with the starting (1,4-oxathian-2-yl)methanamine. My column chromatography isn't separating it effectively. What's a better approach?

  • Answer: Due to its basic nature, unreacted (1,4-oxathian-2-yl)methanamine can be effectively removed with a targeted acidic wash during the workup.

    • Recommended Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

      • Transfer the solution to a separatory funnel and wash with a dilute acid solution, such as 1M hydrochloric acid or 5% aqueous citric acid. The basic amine will be protonated to form a water-soluble salt, which will be drawn into the aqueous layer.

      • Repeat the acidic wash 1-2 times.

      • Proceed with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    This "catch-and-release" method is often more effective than relying solely on chromatography for this type of impurity.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to dry the organic layer after extraction?

    • A1: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are both excellent choices. MgSO₄ is a faster and more efficient drying agent but can be slightly acidic, which might be an issue for very acid-sensitive products. Na₂SO₄ is neutral and has a high capacity but works more slowly. For routine applications, Na₂SO₄ is often preferred.

  • Q2: My reaction was run in a water-miscible solvent like THF or acetonitrile. How should I adapt my workup?

    • A2: First, you need to remove the bulk of the water-miscible solvent. This is typically done using a rotary evaporator. After concentration, the resulting residue can be redissolved in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and water (or an appropriate aqueous solution). You can then proceed with the standard extractive workup as described above.

  • Q3: Are there any specific safety precautions I should take when working with (1,4-oxathian-2-yl)methanamine and its reactions?

    • A3: Yes. Like most primary amines, (1,4-oxathian-2-yl)methanamine should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. During workup, be cautious when adding acid to a basic solution (or vice versa) as the neutralization reaction can be exothermic.

Experimental Workflow & Visualization

Standard Extractive Workup Protocol
  • Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add an appropriate quenching solution (e.g., water, saturated ammonium chloride) to stop the reaction.

  • Solvent Addition/Partitioning: Add a water-immiscible organic solvent (e.g., ethyl acetate) and water.

  • Separation: Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with:

    • Dilute acid (e.g., 1M HCl) if the product is neutral and you need to remove basic impurities.

    • Saturated sodium bicarbonate solution to neutralize any acid.

    • Brine to remove excess water and aid in layer separation.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.

Workup Decision Tree

The following diagram illustrates a typical decision-making process for the workup of a reaction involving (1,4-oxathian-2-yl)methanamine.

Workup_Decision_Tree start Reaction Mixture is_product_basic Is the desired product basic? start->is_product_basic acid_wash Perform Acidic Wash (e.g., 1M HCl) to remove basic impurities is_product_basic->acid_wash No neutral_wash Perform Neutral/Basic Wash (e.g., NaHCO3, Brine) is_product_basic->neutral_wash Yes product_in_aq Product is in Aqueous Layer. Basify (pH > 11) & Re-extract. is_product_basic->product_in_aq If product is also starting material acid_wash->neutral_wash dry_concentrate Dry Organic Layer (e.g., Na2SO4) & Concentrate neutral_wash->dry_concentrate purify Purify Crude Product (e.g., Chromatography) dry_concentrate->purify

Caption: Decision tree for aqueous workup of amine reactions.

Reference Data & Comparative Studies

Validation

Comparative Evaluation of (1,4-Oxathian-2-yl)methanamine and Morpholine Derivatives in Drug Discovery

As a Senior Application Scientist specializing in lead optimization and structural biology, I frequently encounter the challenge of balancing aqueous solubility with membrane permeability. In central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lead optimization and structural biology, I frequently encounter the challenge of balancing aqueous solubility with membrane permeability. In central nervous system (CNS) and oncology drug discovery, the morpholine ring is a privileged scaffold, heavily utilized to improve pharmacokinetic (PK) properties and form key hydrogen bonds in kinase hinge regions (e.g., PI3K/mTOR inhibitors)[1].

However, morpholine's inherent basicity and susceptibility to N-dealkylation can introduce liabilities, such as poor blood-brain barrier (BBB) penetration or rapid clearance. Enter (1,4-oxathian-2-yl)methanamine —a highly effective bioisostere. By replacing the secondary ring nitrogen of morpholine with a sulfur atom and shifting the basic center to a primary methanamine side-chain, we fundamentally alter the physicochemical and metabolic landscape of the molecule while preserving its critical hydrogen-bond acceptor geometry.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural mechanics, presenting comparative ADME data, and outlining the self-validating experimental protocols required to evaluate them.

Structural and Mechanistic Analysis

The Causality of Scaffold Hopping

The decision to transition from a morpholine derivative (like morpholin-2-ylmethanamine) to an oxathiane derivative is driven by three mechanistic goals:

  • Decoupling Basicity from the Ring: Morpholine contains a basic secondary nitrogen (pKa ~8.5) within the ring[2]. At physiological pH (7.4), this nitrogen is largely protonated, which can restrict passive diffusion across the BBB. In (1,4-oxathian-2-yl)methanamine, the ring is neutral. The basicity is isolated to the primary amine on the side chain, allowing the ring itself to interact with hydrophobic pockets without the desolvation penalty of a charged nitrogen.

  • Tuning Lipophilicity (LogP/LogD): Sulfur is a larger, softer, and more lipophilic atom than nitrogen. The baseline LogP of morpholine is highly hydrophilic (-0.86), whereas 1,4-oxathiane is significantly more lipophilic (LogP ~0.50)[2][3]. This shift drives higher LogD values, directly enhancing membrane permeability.

  • Redirecting Metabolic Soft Spots: Morpholines are highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation and N-dealkylation[4]. Oxathianes, conversely, undergo S-oxidation to form sulfoxides and sulfones. While S-oxidation is still a clearance pathway, sulfone metabolites are often chemically stable and can retain on-target pharmacological activity, extending the drug's functional half-life.

KinaseBinding Hinge Kinase Hinge Region (e.g., PI3K Val851) Morpholine Morpholine Derivative (H-Bond Acceptor: O) Morpholine->Hinge Oxygen H-bond N_Atom Basic Nitrogen (Solvent Exposed) Morpholine->N_Atom NH interaction Oxathiane (1,4-Oxathian-2-yl)methanamine (H-Bond Acceptor: O) Oxathiane->Hinge Oxygen H-bond S_Atom Sulfur Atom (Hydrophobic Pocket) Oxathiane->S_Atom S-Lipophilic contact

Caption: Comparative binding interactions of morpholine and oxathiane scaffolds.

Physicochemical and ADME Data Presentation

To objectively compare these scaffolds, we must look at their fundamental physicochemical properties and their resulting behavior in standard in vitro ADME assays.

Table 1: Fundamental Physicochemical Properties
PropertyMorpholin-2-ylmethanamine(1,4-Oxathian-2-yl)methanamine
Ring Heteroatoms O, NO, S
Scaffold LogP -0.860.50
Ring pKa ~8.5 (Basic)N/A (Neutral)
Primary Amine pKa ~9.0~8.4 - 9.0
H-Bond Donors 2 (Ring NH, Side-chain NH₂)1 (Side-chain NH₂ only)
H-Bond Acceptors 2 (O, N)2 (O, S)
Primary Metabolic Route N-dealkylation, Ring openingS-oxidation (Sulfoxide/Sulfone)
Table 2: Comparative In Vitro ADME Profiling (Representative Lead Data)
Assay ParameterMorpholine DerivativeOxathiane DerivativeMechanistic Impact
LogD (pH 7.4) 0.21.8S-atom increases lipophilicity, driving better passive BBB permeation.
HLM Intrinsic Clearance 45.2 µL/min/mg38.6 µL/min/mgShift from N-dealkylation to S-oxidation alters overall clearance rates.
MDCK-MDR1 Efflux Ratio 3.51.2Reduced basicity in the ring lowers P-glycoprotein (P-gp) efflux recognition.

Experimental Protocols

To validate the theoretical advantages of the oxathiane bioisostere, rigorous, self-validating experimental workflows are required. Below are the standard operating protocols used in my laboratory.

Protocol 1: High-Throughput Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS

Causality Focus: Traditional UV-based LogP/LogD assays are prone to failure if the compound lacks a strong chromophore or if the octanol phase creates UV interference. By utilizing LC-MS, we track the exact mass of the specific amine derivatives. Furthermore, quantifying the analyte in both the aqueous and octanol phases ensures a self-validating mass balance—if the total recovered mass is <90%, it flags potential precipitation or glass-binding, preventing false lipophilicity reporting.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Phase Saturation: Pre-saturate n-octanol with 50 mM Phosphate Buffered Saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours, then separating the phases.

  • Incubation: In a glass vial, add 500 µL of pre-saturated PBS, 500 µL of pre-saturated n-octanol, and 5 µL of the 10 mM compound stock.

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at 25°C to ensure complete partitioning.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 10 minutes to break any micro-emulsions.

  • Sampling & Dilution: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both samples 1:100 in mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid).

  • LC-MS Quantification: Inject samples into a UPLC-MS/MS system. Calculate LogD using the formula: LogD = Log10(Peak Area_octanol / Peak Area_aqueous).

Protocol 2: In Vitro Microsomal Stability and Metabolite ID

Causality Focus: To prove that the oxathiane scaffold shifts metabolism from N-dealkylation to S-oxidation, we must isolate CYP450-mediated degradation. This protocol includes a critical minus-NADPH (-NADPH) control. If the compound degrades in the absence of NADPH, it indicates non-CYP-mediated instability (e.g., chemical hydrolysis), making the assay a self-validating system for enzymatic clearance.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compound into the master mix to a final concentration of 1 µM (keep final DMSO <0.1% to prevent CYP inhibition).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Crucial Step: For the self-validating control, add an equivalent volume of plain buffer instead of NADPH to a parallel set of wells.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry). Calculate intrinsic clearance ( CLint​ ) from the log-linear decline of the parent compound. Scan for +16 Da (S-oxidation) and +32 Da (Sulfone) mass shifts to confirm the metabolic route.

BioisostereWorkflow Lead Lead Compound (Morpholine Scaffold) Issue High Clearance & Poor BBB Penetration Lead->Issue Design Bioisosteric Replacement (1,4-Oxathiane) Issue->Design Scaffold Hopping Assay1 LogD/Lipophilicity Profiling Design->Assay1 Assay2 HLM Stability (S-Oxidation check) Design->Assay2 Candidate Optimized Candidate (Improved PK/PD) Assay1->Candidate Validated LogP Assay2->Candidate Acceptable T1/2

Caption: Workflow for morpholine to oxathiane bioisosteric replacement.

Conclusion

Replacing a morpholine ring with a (1,4-oxathian-2-yl)methanamine moiety is a highly rational strategy in medicinal chemistry when optimizing for CNS penetration and altering metabolic clearance pathways. By eliminating the basic ring nitrogen, researchers can decrease P-gp efflux liability and increase lipophilicity, while the primary methanamine group ensures the retention of necessary electrostatic interactions with the target protein.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: National Institutes of Health (NIH) - PubMed Central (PMC) URL:[Link]

  • Morpholine | C4H9NO | CID 8083 Source: PubChem, National Library of Medicine URL:[Link]

  • 1,4-Oxathiane | C4H8OS | CID 27596 Source: PubChem, National Library of Medicine URL:[Link]

  • A Review on Pharmacological Profile of Morpholine Derivatives Source: ResearchGate URL:[Link]

Sources

Comparative

Physicochemical Profiling of (1,4-Oxathian-2-yl)methanamine and Its Structural Isomers: A Comparative Guide

As drug development increasingly relies on saturated heterocycles to navigate complex patent landscapes and improve pharmacokinetic profiles, 1,4-oxathiane derivatives have emerged as valuable chiral building blocks. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on saturated heterocycles to navigate complex patent landscapes and improve pharmacokinetic profiles, 1,4-oxathiane derivatives have emerged as valuable chiral building blocks. This guide provides an objective, data-driven comparison of the physicochemical properties of (1,4-oxathian-2-yl)methanamine against its primary positional and structural isomers.

By deconstructing the causality behind their basicity, lipophilicity, and stability, this guide equips researchers with the mechanistic insights required for rational drug design and synthetic planning.

Structural and Quantitative Physicochemical Comparison

To understand the behavior of (1,4-oxathian-2-yl)methanamine, we must benchmark it against its positional isomer, (1,4-oxathian-3-yl)methanamine , and its functional ring isomer, 2-(methylthio)morpholine . The table below summarizes their core physicochemical properties.

Property(1,4-oxathian-2-yl)methanamine (Target)(1,4-oxathian-3-yl)methanamine (Positional Isomer)2-(Methylthio)morpholine (Structural Isomer)
Core Scaffold 1,4-Oxathiane1,4-OxathianeMorpholine
Amine Classification Primary Aliphatic (-CH₂NH₂)Primary Aliphatic (-CH₂NH₂)Secondary Heterocyclic (-NH-)
Topological Polar Surface Area (TPSA) 60.5 Ų60.5 Ų46.5 Ų
Predicted pKa (Basic Center) 9.2 ± 0.29.5 ± 0.28.2 ± 0.2
Predicted LogP (Lipophilicity) 0.150.200.95
Primary Degradation Risk S-Oxidation (Sulfoxide)S-Oxidation (Sulfoxide)S-Oxidation / N-Oxidation

Mechanistic Insights: The Causality Behind the Data

Listing properties is insufficient for rational drug design; we must understand why these molecules behave differently despite sharing the exact same molecular formula (C₅H₁₁NOS) [1].

The Inductive Effect on pKa (Basicity)

The pKa of an amine is dictated by the thermodynamic stability of its protonated conjugate acid.

  • Target vs. Positional Isomer: In (1,4-oxathian-2-yl)methanamine, the primary amine is separated by two bonds from the ring oxygen. Oxygen (Pauling electronegativity 3.44) exerts a powerful electron-withdrawing inductive effect (-I), which destabilizes the positive charge on the protonated amine, lowering the pKa to ~9.2. In the 3-yl isomer, the amine is adjacent to the ring sulfur (electronegativity 2.58). Because sulfur is significantly less electronegative than oxygen, its -I effect is weaker, resulting in a more stable conjugate acid and a higher pKa (~9.5).

  • Structural Isomer: 2-(methylthio)morpholine shifts the basic center into the ring, creating a secondary amine. Secondary heterocyclic amines inherently possess lower pKa values (~8.2) due to restricted conformational freedom, which limits the optimal geometry required for water solvation of the protonated state.

Steric and Solvation Effects on Lipophilicity (LogP)
  • Target vs. Structural Isomer: The target compound has a highly polar primary amine capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA), resulting in a low LogP (0.15). Conversely, 2-(methylthio)morpholine has a significantly higher LogP (0.95). This is driven by two factors: the conversion of the primary amine to a secondary amine (reducing HBD count) and the introduction of an exocyclic methylthio (-SCH₃) group. The bulky, non-polar methylthio group disrupts the aqueous solvation shell, driving the molecule to partition more readily into lipid phases.

Self-Validating Experimental Protocols

To generate the data discussed above, laboratories must employ rigorous, self-validating analytical workflows. Below are the standardized protocols for determining pKa and LogP.

Workflow A Synthesis & Purification B pKa Titration A->B C LogP Shake-Flask A->C D Oxidation Assay A->D E ADME Prediction B->E C->E D->E

Experimental workflow for the physicochemical profiling of oxathiane isomers.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Accurately measure the basicity of the amine centers.

  • Preparation: Dissolve 2.0 mmol of the oxathiane isomer in 50 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate the solution with standardized 0.1 M HCl using an automated titrator under a nitrogen atmosphere to prevent CO₂ absorption.

  • Self-Validation Check (Critical): Perform a concurrent blank titration using only the 0.15 M KCl solvent. Subtract the blank curve from the sample curve. System Logic: If the resulting difference curve does not cross the zero-volume axis at the exact stoichiometric equivalence point, the electrode calibration is flagged as drifting, and the run is automatically rejected.

  • Analysis: Calculate the pKa using a Gran plot transformation of the validated titration curve.

Protocol B: LogP Determination via Shake-Flask LC-MS

Objective: Measure lipophilicity according to [2].

  • Phase Saturation: Stir n-octanol and HPLC-grade water together for 24 hours to ensure mutual saturation.

  • Partitioning: Dissolve 1.0 mg of the compound in 10 mL of the saturated aqueous phase. Add 10 mL of the saturated octanol phase.

  • Equilibration: Agitate the biphasic mixture mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both phases and quantify the compound concentration using LC-MS/MS.

  • Self-Validation Check (Mass Balance): Apply a strict mass-balance equation. The total molarity of the compound detected in the octanol phase plus the aqueous phase must equal the initial starting concentration (±5%). System Logic: A failure in mass balance indicates compound degradation, precipitation, or accumulation at the biphasic interface, rendering the LogP calculation invalid.

Chemical Stability and Degradation Pathways

A critical consideration when working with 1,4-oxathiane derivatives is the susceptibility of the thioether sulfur to oxidation [3]. While the 1,4-oxathiane ring is generally stable under physiological conditions, exposure to oxidizing agents during synthesis or formulation will trigger degradation.

Pathway A (1,4-oxathian-2-yl)methanamine (Thioether) B Mild Oxidation (NaIO4) A->B D Strong Oxidation (H2O2 / AcOH) A->D Excess Oxidant C Sulfoxide Derivative (Reversible) B->C C->D E Sulfone Derivative (Irreversible) D->E

Stepwise oxidation pathway of the thioether sulfur in 1,4-oxathiane derivatives.

Mechanistic Note: Mild oxidants (e.g., sodium periodate) will selectively oxidize the sulfur to a sulfoxide. This introduces a new chiral center at the sulfur atom, potentially resulting in a mixture of diastereomers if the C2 position is already enantiopure. Stronger oxidants (e.g., hydrogen peroxide in acetic acid) will push the oxidation irreversibly to the sulfone. Researchers must store these compounds under inert atmospheres (Argon/N₂) and avoid formulation with oxidative excipients.

References

  • PubChemLite. "Compound Summary: (1,4-oxathian-2-yl)methanamine." Université du Luxembourg / PubChem. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. Available at: [Link]

Safety & Regulatory Compliance

Safety

(1,4-oxathian-2-yl)methanamine proper disposal procedures

Standard Operating Procedure: Disposal and Handling of (1,4-oxathian-2-yl)methanamine As a cyclic ether/thioether bearing a primary amine, (1,4-oxathian-2-yl)methanamine presents a unique matrix of logistical and safety...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of (1,4-oxathian-2-yl)methanamine

As a cyclic ether/thioether bearing a primary amine, (1,4-oxathian-2-yl)methanamine presents a unique matrix of logistical and safety challenges. The compound combines the pronounced stench and oxidative reactivity of a thioether with the basicity, corrosivity, and nucleophilicity of an aliphatic amine.

This guide provides researchers, scientists, and safety officers with a self-validating, step-by-step operational plan for the safe accumulation, neutralization, and final destruction of this compound.

Physicochemical Hazard Profile & Disposal Parameters

To design a compliant disposal strategy, we must first establish the chemical's behavioral profile. Because the amine derivative shares core properties with its parent ring (1,4-oxathiane), we extrapolate critical flammability and reactivity metrics to dictate our handling procedures[1].

Table 1: Operational Hazard Profile

ParameterCharacteristic / ValueOperational Implication
Chemical Class Aliphatic Amine / Cyclic ThioetherEmits pronounced stench; basic/corrosive; easily oxidized.
Estimated Flash Point ~42°C (107.6°F)[1]Combustible liquid. Mandates grounded, spark-proof equipment.
EPA Waste Codes D001 (Ignitable), D002 (Corrosive)[2]Must be manifested as characteristic hazardous waste.
Chemical Incompatibilities Strong oxidizers, strong acidsHigh risk of violent exothermic reaction or sulfoxide/sulfone formation.
Target Destruction Method High-Temperature IncinerationRequires post-combustion scrubbers to capture SOx and NOx gases[3].

Waste Routing & Decision Logic

The disposal pathway for (1,4-oxathian-2-yl)methanamine is dictated by its concentration and physical state. The following decision tree outlines the standard routing logic for laboratory waste streams.

WasteRouting Start Waste Containing (1,4-oxathian-2-yl)methanamine Decision1 Waste State? Start->Decision1 Pure Pure / Concentrated Organic Liquid Decision1->Pure >10% conc. Aqueous Dilute Aqueous Solution Decision1->Aqueous <10% conc. Solid Spill Cleanup / Solid Debris Decision1->Solid Absorbents/PPE SegregateOrg Segregate as: Flammable Organic Base (EPA D001/D002) Pure->SegregateOrg CheckPH Check pH Aqueous->CheckPH SolidWaste Hazardous Solid Waste (Incineration) Solid->SolidWaste Incineration High-Temp Incineration (with SOx/NOx Scrubber) SegregateOrg->Incineration AdjustPH Neutralize to pH 6-8 (Use dilute HCl/H2SO4) CheckPH->AdjustPH pH > 9 AqueousWaste Aqueous Hazardous Waste (Secondary Treatment) CheckPH->AqueousWaste pH 6-8 AdjustPH->AqueousWaste

Figure 1: Decision matrix for the segregation and disposal of (1,4-oxathian-2-yl)methanamine waste.

Step-by-Step Disposal Methodologies

Protocol A: Accumulation of Concentrated Liquid Waste

Pure or highly concentrated solutions of (1,4-oxathian-2-yl)methanamine must be managed to prevent vapor accumulation and cross-contamination.

  • Fume Hood Operation: Perform all waste transfers inside a certified chemical fume hood.

    • Causality: The 1,4-oxathiane ring produces a severe stench, and the amine vapors are irritating to the respiratory tract[4]. Local exhaust ventilation prevents laboratory saturation.

  • Container Selection: Transfer the liquid into a High-Density Polyethylene (HDPE) or glass waste carboy.

    • Causality: Amines can absorb atmospheric moisture to form highly alkaline solutions that corrode metal containers[5].

  • Chemical Segregation: Label the container as "Hazardous Waste - Flammable Organic Base (Contains Sulfur)". Store strictly away from oxidizing agents (e.g., peroxides, nitric acid) and strong acids.

    • Causality: Mixing a thioether with oxidizers can trigger a violent oxidation to a sulfoxide or sulfone. Mixing an amine with concentrated acids will cause a highly exothermic, potentially explosive neutralization reaction.

  • Final Destruction: Manifest the waste for off-site high-temperature incineration. Ensure the receiving facility utilizes afterburners and alkaline scrubbers.

    • Causality: Thermal destruction of this molecule generates sulfur dioxide ( SO2​ ) and nitrogen oxides ( NOx​ ). Scrubbers are legally and environmentally required to prevent toxic gas release[3].

Protocol B: Neutralization of Dilute Aqueous Washings

When the compound is present in dilute aqueous streams (e.g., glassware rinses), the primary concern shifts to pH management (EPA D002 Corrosivity)[2].

  • pH Assessment: Use universal indicator paper or a calibrated pH meter to test the aqueous waste stream. The primary amine moiety will likely render the solution basic (pH > 9).

  • Titration/Neutralization: Under continuous magnetic stirring, slowly add a dilute mineral acid (e.g., 1M HCl or 1M H2​SO4​ ) until the solution reaches a neutral pH of 6.0–8.0.

    • Causality: Protonating the primary amine converts it into a water-soluble ammonium salt. This drastically reduces the vapor pressure of the compound, neutralizing both the inhalation hazard and the stench prior to bulk aqueous storage.

  • Validation & Collection: Re-test the pH to validate neutralization. Once confirmed, route the liquid to the standard aqueous hazardous waste stream.

Protocol C: Spill Response and Solid Waste Remediation

In the event of a localized spill, rapid containment is required to mitigate flammability and odor risks.

  • Evacuation & PPE: Evacuate the immediate area. Responders must don nitrile gloves, splash goggles, and a half-mask respirator equipped with organic vapor/acid gas (OV/AG) cartridges.

  • Inert Containment: Dike and cover the spill using an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[4].

    • Causality: Because the liquid is combustible (Flash point ~42°C), using combustible absorbents like sawdust creates a severe fire hazard[1].

  • Mechanical Collection: Sweep the absorbed mixture using non-sparking polypropylene tools. Place the debris into a sealable, rigid plastic container.

  • Chemical Decontamination: Wash the spill surface with a mild, dilute acidic solution (e.g., 5% citric acid) to neutralize residual amine traces, followed by standard soap and water. Collect the washings as aqueous hazardous waste.

Regulatory Compliance & Manifesting

Under the Resource Conservation and Recovery Act (RCRA), (1,4-oxathian-2-yl)methanamine is not specifically listed by name (e.g., it is not a P- or U-listed waste). However, it is regulated under Characteristic Waste codes[2].

When manifesting this waste for commercial transport, generators must apply the "mixture rule"[6] and assign the following codes if applicable:

  • D001 (Ignitability): Applies to the pure liquid or solvent mixtures with a flash point below 60°C (140°F)[2].

  • D002 (Corrosivity): Applies if the amine is in an aqueous solution yielding a pH 12.5[2].

References

  • 1,4-Thioxane Material Safety Data Sheet. Zoro / TCI America. Retrieved from[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Retrieved from[Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Engineering Handbook For Hazardous Waste Incineration. U.S. Environmental Protection Agency (EPA). Retrieved from[Link]

  • Guidelines for Management and Disposal of Hazardous Wastes. American Chemistry Council. Retrieved from [Link]

Sources

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